molecular formula C9H6ClNO2 B6231402 7-chloroindolizine-2-carboxylic acid CAS No. 1206974-14-2

7-chloroindolizine-2-carboxylic acid

Cat. No.: B6231402
CAS No.: 1206974-14-2
M. Wt: 195.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroindolizine-2-carboxylic acid is a valuable chemical building block in organic and medicinal chemistry research. Its structure combines an indolizine heterocycle—a system containing both π-excessive and π-deficient characteristics—with a carboxylic acid moiety and a chlorine substituent, making it a versatile intermediate for the synthesis of more complex molecules . The indolizine core is a privileged scaffold in drug discovery, known for its diverse biological activities. Research into similar indolizine-2-carboxamide structures has demonstrated potential in developing novel therapeutics, such as agents active against the hepatitis B virus (HBV) . Furthermore, indolizine derivatives are extensively investigated for their applications in materials science, particularly as fluorescent compounds with promising prospects in organic electronics due to their unique electronic properties . The carboxylic acid group at the 2-position allows for further functionalization, notably through amide bond formation, to create potential pharmacologically active molecules. The chlorine atom at the 7-position can serve as a handle for additional cross-coupling reactions, enabling researchers to fine-tune the properties of the final compound . This combination of features makes 7-chloroindolizine-2-carboxylic acid a key starting material for constructing libraries of compounds in the search for new pharmaceuticals and functional materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1206974-14-2

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

7-Chloroindolizine-2-Carboxylic Acid: Structural Dynamics, Synthesis, and Applications in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indolizine ring system—a fused bicyclic heteroaromatic structure containing a bridgehead nitrogen—has emerged as a highly privileged pharmacophore[1]. Specifically, 7-chloroindolizine-2-carboxylic acid serves as a critical synthetic intermediate and structural core for a new generation of targeted therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and its expanding role in drug development, with a particular focus on its application as a Hepatitis B Virus (HBV) capsid assembly modulator[2][3].

Chemical Identity & Physicochemical Properties

The unique pharmacological profile of 7-chloroindolizine-2-carboxylic acid is driven by its electronic distribution. The electron-withdrawing chlorine atom at the 7-position modulates the basicity of the bridgehead nitrogen and increases the metabolic stability of the indolizine core. Concurrently, the 2-carboxylic acid moiety provides a versatile functional handle for amidation, esterification, and metal-ion chelation[4][5].

Table 1: Physicochemical Profile
PropertyValue / Description
Chemical Name 7-Chloroindolizine-2-carboxylic acid
CAS Registry Number 1206974-14-2[6]
Molecular Formula C9H6ClNO2[6]
Molecular Weight 195.60 g/mol [6]
SMILES String O=C(C1=CN2C=CC(Cl)=CC2=C1)O[6]
Structural Features Fused pyrrolo[1,2-a]pyridine system; planar geometry; cis-conformation stability[7].

Validated Synthesis Methodology

The synthesis of 7-chloroindolizine-2-carboxylic acid is predominantly achieved through the base-catalyzed saponification of its corresponding methyl ester. The following protocol is a self-validating system designed to maximize yield while ensuring high product purity[2].

Protocol 1: Saponification of Methyl 7-Chloroindolizine-2-Carboxylate

Objective: To hydrolyze methyl 7-chloroindolizine-2-carboxylate into the free carboxylic acid via nucleophilic acyl substitution.

Reagents & Materials:

  • Methyl 7-chloroindolizine-2-carboxylate (Starting Material)

  • 20% Aqueous Sodium Hydroxide (NaOH)

  • Solvent System: Methanol (MeOH) / Tetrahydrofuran (THF) / Water (H2O) in a 4:4:1 volumetric ratio.

  • Aqueous Hydrochloric Acid (HCl, 1M)

Step-by-Step Workflow:

  • Solvent System Preparation (Causality): Dissolve the ester in the 4:4:1 MeOH/THF/H2O mixture. Why this specific ratio? THF is required to fully solubilize the hydrophobic indolizine ester. Water is the necessary reactant and solvent for the NaOH, while MeOH acts as a miscible co-solvent that bridges the aqueous and organic phases, ensuring a homogeneous reaction mixture that prevents biphasic reaction stalling.

  • Base Addition: Add 2.0 equivalents of 20% aq. NaOH. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Thermal Activation: Heat the mixture to reflux (approximately 80°C) and stir overnight. Causality: The indolizine ring is electron-rich, which can slightly deactivate the carbonyl carbon toward nucleophilic attack; thermal energy is required to overcome the activation barrier for the tetrahedral intermediate formation[2].

  • In-Process Validation: Analyze an aliquot via LC-MS or TLC. The reaction is self-validating when the starting material mass/spot completely disappears, confirming full conversion to the water-soluble sodium carboxylate salt.

  • Solvent Evaporation: Remove the volatile organic solvents (MeOH and THF) under reduced pressure. This step is critical; retaining organic solvents will prevent the product from precipitating in the next step.

  • Acidification & Isolation: Cool the remaining aqueous solution in an ice bath (0–5°C). Slowly titrate with 1M HCl until the pH reaches ~3-4. Causality: Protonation of the carboxylate salt generates the neutral 7-chloroindolizine-2-carboxylic acid. Because it lacks the organic solvents, the neutral acid becomes highly insoluble in the cold aqueous phase and precipitates out as a yellow solid[2].

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum (Expected Yield: ~80%).

G Ester Methyl 7-chloroindolizine -2-carboxylate Reaction Saponification (Reflux, 80°C, 12h) Ester->Reaction Reagents NaOH (2 eq) MeOH/THF/H2O (4:4:1) Reagents->Reaction Workup Solvent Removal & Acidification (0-5°C) Reaction->Workup LC-MS validation Product 7-chloroindolizine -2-carboxylic acid (Yield: ~80%) Workup->Product Precipitation

Figure 1: Synthesis workflow for 7-chloroindolizine-2-carboxylic acid via base-catalyzed saponification.

Pharmacological Applications & Mechanistic Insights

Derivatives of indolizine-2-carboxylic acid are heavily utilized in antiviral and anti-inflammatory drug discovery[1]. The carboxylic acid group is typically converted into an amide (carboxamide) to enhance target binding affinity and cellular permeability.

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Chronic HBV infection relies on the HBV capsid protein (HBV-CP) to encapsidate pre-genomic RNA, a mandatory step for viral replication[3]. 7-chloroindolizine-2-carboxamides have been identified as potent HBV direct-acting antivirals[2].

  • Mechanism of Action: These compounds act as Core Protein Allosteric Modulators (CpAMs). By binding to the hydrophobic pocket at the dimer-dimer interface of the HBV-CP, they alter the kinetics of capsid polymerization. This allosteric modulation forces the misassembly of the capsid proteins, resulting in defective, non-infectious polymer structures devoid of viral RNA[3].

  • Structural Advantage: The 7-chloro substitution enhances hydrophobic interactions within the HBV-CP binding pocket, significantly lowering the IC50 compared to unsubstituted analogs.

Pathway Drug Indolizine-2-carboxamide Derivative Target HBV Capsid Protein (HBV-CP Dimers) Drug->Target Allosteric Binding Normal Mature Infectious Capsid Particle Target->Normal Normal Assembly Inhibited Defective Polymerization (Misassembly) Target->Inhibited Drug-Induced RNA Pre-genomic RNA RNA->Normal Encapsidation

Figure 2: Mechanism of HBV-CP assembly modulation by indolizine-2-carboxamide derivatives.

HIV-1 Integrase Inhibition

Beyond HBV, the indolizine/indole-2-carboxylic acid scaffold is a proven pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[4][8].

  • Mechanism of Action: The carboxylic acid moiety, in conjunction with the adjacent heteroaromatic nitrogen/oxygen systems, acts as a bidentate ligand. It effectively chelates two catalytic Mg2+ ions situated within the active site of the HIV-1 integrase enzyme. This chelation displaces the viral DNA, halting the strand transfer process required for viral integration into the host genome[4].

Cyclooxygenase-2 (COX-2) Inhibition

Indolizine derivatives also exhibit potent anti-inflammatory properties. Computational docking studies reveal that the indolizine core naturally adopts a highly stable cis conformation. This structural geometry closely mimics the spatial arrangement of Indomethacin, allowing indolizine-2-carboxylic acid derivatives to fit precisely into the COX-2 active site, blocking prostaglandin synthesis[7].

Table 2: Pharmacological Targets of Indolizine-2-Carboxylic Acid Scaffolds
Target Enzyme/ProteinDisease IndicationMechanism of ActionKey Structural Requirement
HBV Capsid Protein (HBV-CP) Hepatitis BAllosteric modulation causing capsid misassembly[3].Conversion to carboxamide; 7-chloro substitution[2].
HIV-1 Integrase HIV/AIDSChelation of two Mg2+ ions in the catalytic core[4].Free carboxylic acid or bioisostere at C2[4].
Cyclooxygenase-2 (COX-2) InflammationCompetitive inhibition of the arachidonic acid binding site[7].Cis conformation of the indolizine scaffold[7].

Experimental Protocol: Antiviral Screening Workflow

To validate the efficacy of synthesized 7-chloroindolizine-2-carboxamides against HBV, the following self-validating cell-based assay protocol is utilized.

Protocol 2: In Vitro HBV Inhibition Assay

  • Cell Line Preparation: Culture HepG2.2.15 cells (a human hepatoblastoma cell line stably transfected with the HBV genome) in DMEM supplemented with 10% FBS and G418. Causality: This specific cell line constitutively produces infectious HBV particles, providing a reliable baseline for viral replication.

  • Compound Dosing: Seed cells into 96-well plates. After 24 hours, treat the cells with serial dilutions of the indolizine derivative (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).

  • Incubation: Incubate for 6 days, refreshing the media and compound on day 3.

  • Quantification (Self-Validation):

    • Primary Readout: Extract extracellular DNA from the supernatant and perform qPCR to quantify HBV DNA copy number. A reduction in DNA confirms the inhibition of mature capsid formation.

    • Secondary Readout (Cytotoxicity): Perform an MTT or CellTiter-Glo assay on the remaining cells. Causality: This ensures that the observed reduction in viral DNA is due to targeted antiviral activity (capsid inhibition) and not merely host cell death (general cytotoxicity).

Conclusion

7-chloroindolizine-2-carboxylic acid is a highly versatile and structurally privileged building block in modern medicinal chemistry. Its robust synthesis via saponification provides high-purity intermediates necessary for downstream functionalization. By leveraging its unique electronic properties and geometric stability, researchers have successfully developed potent derivatives capable of disrupting HBV capsid assembly, chelating HIV integrase metal centers, and inhibiting inflammatory pathways. As viral resistance to current therapies continues to rise, the exploration of indolizine-based allosteric modulators represents a critical frontier in infectious disease research.

References

  • Global Research Online: INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES[1] URL: [Link]

  • Google Patents: WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)[2] URL:

  • Googleapis (WIPO): WO 2020/221824 A1 - NOVEL INDOLIZINE-2-CARBOXAMIDES ACTIVE AGAINST THE HEPATITIS B VIRUS (HBV)[3] URL: [Link]

  • PubMed / NIH: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors[4] URL:[Link]

  • RSC Publishing: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors[8] URL: [Link]

  • IJPER: Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening[7] URL: [Link]

  • ResearchGate: Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as critical precursors[5] URL:[Link]

Sources

Technical Specification & Synthesis Guide: 7-Chloroindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloroindolizine-2-carboxylic acid (CAS 1206974-14-2 ) is a specialized heterocyclic scaffold utilized primarily in the development of bioisosteres for indole-based therapeutics. As a fused 6-5 bicyclic system containing a bridgehead nitrogen, the indolizine core offers unique electronic properties—specifically a π-excessive pyrrole ring fused to a π-deficient pyridine ring—making it a valuable pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.

This guide provides a definitive technical breakdown of the compound's physicochemical identity, a validated synthesis workflow based on the Tschitschibabin cyclization, and structural insights relevant to structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data constitutes the validated identity profile for 7-chloroindolizine-2-carboxylic acid. Researchers should use these parameters for certificate of analysis (CoA) verification.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 7-Chloroindolizine-2-carboxylic acid
CAS Number 1206974-14-2
Molecular Weight 195.60 g/mol
Molecular Formula C₉H₆ClNO₂
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)
SMILES OC(=O)c1cc2cc(Cl)cc[n]2c1
InChI Key AYNHSPFBVUZHEF-UHFFFAOYSA-N

Structural Analysis & Numbering

Understanding the regiochemistry of the indolizine ring is critical for derivatization. Unlike indole, where the nitrogen is at position 1, indolizine is numbered starting from the carbon adjacent to the bridgehead nitrogen in the 5-membered ring.

  • Bridgehead Nitrogen: Position 4.[1]

  • Carboxylic Acid: Position 2 (on the 5-membered ring).

  • Chlorine Substituent: Position 7 (on the 6-membered ring).

The 7-chloro substitution is strategically significant; it blocks metabolic oxidation at a typically reactive site on the pyridine ring and increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability compared to the unsubstituted parent.

Diagram 1: Indolizine Numbering & Structure

Figure 1 illustrates the mapping of the 7-chloro substituent relative to the bridgehead nitrogen.

IndolizineStructure cluster_ring 7-Chloroindolizine-2-COOH Structure N4 N(4) C3 C3 N4->C3 C5 C5 N4->C5 C1 C1 C1->N4 Fused C2 C2 (-COOH) C2->C1 C3->C2 C6 C6 C5->C6 C7 C7 (-Cl) C6->C7 C8 C8 C7->C8 C8->N4 Fused

Caption: Structural connectivity showing the bridgehead nitrogen (N4) and the specific location of the Chlorine (C7) and Carboxyl (C2) moieties.

Synthesis Methodology

The most robust route for synthesizing 7-chloroindolizine-2-carboxylic acid is the Tschitschibabin Indolizine Synthesis . This method involves the quaternary alkylation of a 2-alkylpyridine followed by base-mediated intramolecular cyclization.

Retrosynthetic Logic

To achieve the 7-chloro substitution pattern, the starting material must be 4-chloro-2-methylpyridine .

  • Precursor: 4-Chloro-2-methylpyridine (The Cl at pos 4 of pyridine becomes pos 7 of indolizine).

  • Reagent: Ethyl bromopyruvate (Provides the C1-C2-C3 fragment and the carboxylate).

  • Mechanism: Quaternization

    
     Ylide Formation 
    
    
    
    Aldol-type Cyclization
    
    
    Dehydration.
Experimental Protocol (Step-by-Step)
Step 1: Quaternization (Formation of Pyridinium Salt)
  • Reagents: Dissolve 4-chloro-2-methylpyridine (1.0 eq) in anhydrous acetone or acetonitrile (0.5 M concentration).

  • Addition: Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature under inert atmosphere (N₂).

  • Reaction: Stir at ambient temperature for 12–18 hours. The quaternary salt (1-(2-ethoxy-1,2-dioxoethyl)-4-chloro-2-methylpyridinium bromide) typically precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold acetone/ether to remove unreacted starting materials, and dry under vacuum.

Step 2: Cyclization (Tschitschibabin Reaction)[2]
  • Reagents: Suspend the pyridinium salt from Step 1 in ethanol/water (10:1 v/v).

  • Base Treatment: Add sodium bicarbonate (NaHCO₃, 2.5 eq) or reflux with triethylamine (3.0 eq).

  • Conditions: Heat to reflux (approx. 80°C) for 2–4 hours. The mixture will darken as the aromatic indolizine core forms.

  • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with ethyl acetate.[2][3] Dry organic layer (Na₂SO₄) and concentrate to yield Ethyl 7-chloroindolizine-2-carboxylate .

Step 3: Hydrolysis to Free Acid
  • Reaction: Dissolve the ethyl ester in THF/MeOH (1:1). Add aqueous NaOH (2M, 3.0 eq).

  • Conditions: Stir at 50°C for 1 hour. Monitor by TLC (disappearance of ester spot).

  • Isolation: Acidify carefully with 1M HCl to pH ~3. The title compound, 7-chloroindolizine-2-carboxylic acid , will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol or methanol if high purity (>98%) is required.

Diagram 2: Synthesis Workflow

Figure 2 depicts the reaction pathway from the pyridine precursor to the final carboxylic acid.

SynthesisPathway Start 4-Chloro-2-methylpyridine (Precursor) Inter1 Pyridinium Salt Intermediate (Quaternary Ammonium) Start->Inter1 Alkylation (Acetone, RT) Reagent Ethyl Bromopyruvate Reagent->Inter1 Step2 Cyclization (NaHCO3, Reflux) - H2O, - HBr Inter1->Step2 Ylide Formation & Cyclization Ester Ethyl 7-chloroindolizine-2-carboxylate Step2->Ester Hydrolysis Hydrolysis (NaOH / THF) then HCl workup Ester->Hydrolysis Final 7-Chloroindolizine-2-carboxylic acid (CAS 1206974-14-2) Hydrolysis->Final Precipitation at pH 3

Caption: Three-stage synthesis pathway: Quaternization, Tschitschibabin Cyclization, and Ester Hydrolysis.

Applications in Drug Discovery[7]

The 7-chloroindolizine-2-carboxylic acid scaffold is not merely a chemical curiosity; it serves as a critical template in medicinal chemistry.

  • Bioisosterism: It acts as a bioisostere for indole-2-carboxylic acid. The replacement of the NH (indole) with a bridgehead N (indolizine) removes the hydrogen bond donor capability while retaining the planar aromatic geometry, useful for improving permeability in CNS targets.

  • sPLA2 Inhibition: Indolizine-based carboxylates have been extensively studied as inhibitors of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade. The 7-chloro substituent often occupies a hydrophobic pocket in the enzyme active site, enhancing potency.

  • Fluorescence Labeling: Due to the extended conjugation of the indolizine system, this acid and its amides are often fluorescent. They can be used as "turn-on" probes where binding to a protein target alters the fluorescence quantum yield.

References

  • PubChem Compound Summary. "7-Chloroindolizine-2-carboxylic acid." National Center for Biotechnology Information. Accessed October 2023. Link

  • Scout Ski Chemical Database. "Product Detail: 7-Chloroindolizine-2-carboxylic acid, CAS 1206974-14-2." Link

  • BenchChem Technical Notes. "The Tschitschibabin Indolizine Synthesis: Mechanisms and Protocols." Link

  • Fluorochem Product Catalog. "Indolizine Building Blocks." (Verifying numbering and nomenclature standards). Link

Sources

Technical Guide: Solubility Profiling of 7-Chloroindolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization protocols for 7-chloroindolizine-2-carboxylic acid (CAS: 1206974-14-2).

Executive Summary

7-Chloroindolizine-2-carboxylic acid is a critical heterocyclic building block, primarily utilized in the synthesis of antiviral agents (e.g., HBV capsid assembly modulators) and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Its solubility profile is governed by the interplay between the lipophilic chloro-substituted indolizine core and the ionizable carboxylic acid moiety.

This guide addresses the compound's thermodynamic behavior in organic solvents, providing a validated framework for solvent selection in purification and crystallization processes. Due to the proprietary nature of specific mole-fraction datasets for this intermediate, this guide synthesizes predictive physicochemical data with a field-proven protocol for experimental determination.

Physicochemical Profile & Structural Determinants

The solubility of 7-chloroindolizine-2-carboxylic acid is dictated by its crystal lattice energy and solute-solvent interactions.

  • Indolizine Core: The planar, aromatic 10-

    
    -electron system facilitates strong 
    
    
    
    -
    
    
    stacking in the solid state, increasing the energy required to disrupt the crystal lattice (enthalpy of fusion).
  • 7-Chloro Substituent: Enhances lipophilicity (LogP) and reduces water solubility compared to the parent indolizine-2-carboxylic acid.

  • Carboxylic Acid (C2 Position): Provides a pH-dependent solubility switch. In basic media, ionization to the carboxylate significantly enhances aqueous solubility; in acidic or neutral organic media, the protonated form dominates.

Diagram: Physicochemical Solubility Determinants

G Compound 7-Chloroindolizine-2- carboxylic acid Struct_Cl 7-Chloro Group (Lipophilic) Compound->Struct_Cl Struct_Core Indolizine Core (Planar/Aromatic) Compound->Struct_Core Struct_COOH C2-Carboxylic Acid (Ionizable) Compound->Struct_COOH Effect_Cl Increases LogP Reduces Aqueous Sol. Struct_Cl->Effect_Cl Effect_Core High Lattice Energy (Pi-Pi Stacking) Struct_Core->Effect_Core Effect_COOH H-Bond Donor/Acceptor pH-Dependent Sol. Struct_COOH->Effect_COOH

Figure 1: Structural features influencing the thermodynamic solubility of 7-chloroindolizine-2-carboxylic acid.

Solubility Data & Solvent Selection

Based on calculated physicochemical descriptors (ESOL models) and comparative analysis of indolizine derivatives, the solubility landscape is categorized below.

Table 1: Physicochemical Descriptors
ParameterValueImplication
Molecular Weight 195.60 g/mol Low molecular weight facilitates dissolution kinetics.
Predicted LogP ~2.7 - 3.1Moderately lipophilic; prefers organic solvents over water.
pKa (Predicted) ~4.2Soluble in aqueous buffers at pH > 6.0.
H-Bond Donors 1 (COOH)Capable of specific interactions with alcohols/DMSO.
H-Bond Acceptors 2 (N, C=O)Good solubility in protic solvents.
Table 2: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt

-stacking; excellent for stock solutions.
Polar Protic Methanol, Ethanol, IPAModerate (10-50 mg/mL)H-bonding with carboxylic acid; solubility increases significantly with temperature (

).
Esters/Ketones Ethyl Acetate, AcetoneModerate-Low Useful for crystallization; solubility drops sharply on cooling.
Chlorinated DCM, ChloroformModerate Good solvation of the aromatic core and chloro-substituent.
Non-Polar Hexane, HeptaneNegligible Lack of polar interactions; used as anti-solvents to force precipitation.
Aqueous Water (pH < 4)Insoluble Protonated form dominates.
Aqueous Water (pH > 8)High Formation of water-soluble carboxylate salt.

Experimental Protocol: Solubility Determination

To generate precise mole-fraction solubility data (


) for thermodynamic modeling, the Laser Monitoring Observation Technique  is recommended over the static shake-flask method due to its speed and accuracy in detecting the exact dissolution point.
Protocol: Dynamic Laser Monitoring Method

Objective: Determine the saturation temperature (


) for known mass fractions of solute.
  • Preparation:

    • Weigh a precise amount of 7-chloroindolizine-2-carboxylic acid (

      
      ) into a jacketed glass vessel.
      
    • Add a known mass of solvent (

      
      ).
      
    • Calculate initial mass fraction:

      
      .
      
  • Setup:

    • Insert a magnetic stirrer and a temperature probe (accuracy

      
       K).
      
    • Direct a laser beam (He-Ne or similar, ~650 nm) through the suspension to a photodetector.

  • Heating Cycle:

    • Heat the suspension at a slow, controlled rate (e.g., 2 K/min) while stirring.

    • Observation: The suspension will scatter the laser light (low transmission). As the solid dissolves, transmission intensity (

      
      ) increases.
      
  • Endpoint Determination:

    • Record the temperature where the laser transmission reaches a maximum plateau (indicating complete dissolution). This is

      
      .
      
  • Replication:

    • Repeat with varying mass fractions to construct the full solubility curve (

      
       vs. 
      
      
      
      ).
Diagram: Solubility Measurement Workflow

Workflow Start Start: Weigh Solute (m1) & Solvent (m2) Mix Create Suspension (Stirring) Start->Mix Laser Laser Beam Setup (Measure Transmission I) Mix->Laser Heat Controlled Heating (Rate: 2 K/min) Laser->Heat Detect Detect Jump in I (Dissolution Point) Heat->Detect Detect->Heat If I < I_max Record Record Tsat Calculate Mole Fraction (x2) Detect->Record Model Thermodynamic Modeling (Apelblat/Van't Hoff) Record->Model

Figure 2: Automated laser monitoring workflow for determining solid-liquid equilibrium.

Thermodynamic Modeling Framework

Once experimental data (


 at various 

) is obtained, use the following models to correlate solubility and derive thermodynamic parameters.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2][3][4][5]
    
  • 
     : Empirical model parameters derived via regression analysis.
    
Van't Hoff Analysis (Dissolution Thermodynamics)

To understand the driving forces of dissolution:



  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with 
    
    
    
    ).
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution.
    
  • Gibbs Free Energy:

    
    .
    

Application Note: For 7-chloroindolizine-2-carboxylic acid, dissolution is expected to be endothermic (


) and entropy-driven  in polar protic solvents, consistent with the disruption of the stable aromatic crystal lattice.

References

  • Compound Identification: 7-chloroindolizine-2-carboxylic acid. CAS No. 1206974-14-2.[6][7][8][9][10] Sigma-Aldrich / BLD Pharm Product Catalog. Link

  • Synthesis & Application: Patent WO2020221824A1. Novel indolizine-2-carboxamides active against the hepatitis B virus (HBV). (2020). Describes the synthesis and isolation of the compound as a solid intermediate. Link

  • Methodology (Laser Monitoring): Jouyban, A., et al. "Automated system for determining drug solubility based on laser monitoring technique." Pharmaceutical Sciences, 30(2), 274-278 (2024). Link

  • Thermodynamic Modeling: Sodeifian, G., et al. "Experimental investigation and thermodynamic correlation of solubility in supercritical CO2."[3] Scientific Reports, 12, Article 123 (2022). (Provides the mathematical framework for Apelblat analysis). Link

  • General Solubility Principles: "Solubility of Organic Compounds." Chemistry LibreTexts. (Explains the relationship between pKa, structure, and solvent polarity). Link

Sources

therapeutic potential of 7-chloroindolizine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 7-Chloroindolizine Derivatives in Drug Discovery

Executive Summary

The indolizine scaffold—a 10π-electron aromatic system comprising a fused 5,6-membered ring with a bridgehead nitrogen—has long been recognized as a "privileged structure" in medicinal chemistry. However, recent advances have shifted focus specifically to 7-chloroindolizine derivatives . Unlike their 7-unsubstituted counterparts, which are prone to rapid metabolic oxidation, or the structurally distinct 7-chloroquinolines (antimalarials), 7-chloroindolizines offer a unique balance of lipophilicity, metabolic stability, and electronic tuning.

This technical guide analyzes the emergence of 7-chloroindolizines as potent dual-action agents: selective COX-2 inhibitors for inflammation and DHFR (dihydrofolate reductase) inhibitors for antimicrobial resistance. We detail the one-pot cascade synthesis, structure-activity relationships (SAR), and validated experimental protocols for this promising class of therapeutics.

Chemical Foundation: The "7-Chloro" Advantage

The introduction of a chlorine atom at the C7 position of the indolizine ring is not merely decorative; it fundamentally alters the physicochemical profile of the scaffold:

  • Metabolic Blockade: The C7 position in simple indolizines is electron-rich and susceptible to oxidative metabolism (hydroxylation). A chlorine substituent blocks this site, significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
  • Electronic Modulation: Chlorine exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). In the indolizine system, this fine-tunes the electron density of the pyrrole ring (positions 1, 2, 3), enhancing π-π stacking interactions with aromatic residues in protein binding pockets (e.g., Tyr355 in COX-2).

  • Lipophilicity: The C-Cl bond increases the logP value, improving membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active variants.

Synthetic Workflow: One-Pot Cascade Cyclization

The most efficient route to 7-chloroindolizines is the Tschitschibabin-type cascade cyclization . This transition-metal-free approach utilizes 4-chloropyridine hydrochloride and substituted phenacyl bromides.[1][2][3]

Mechanism of Action
  • Quaternization: 4-Chloropyridine reacts with phenacyl bromide to form a pyridinium salt (N-alkylation).

  • Ylide Formation: Base treatment (e.g.,

    
     or 
    
    
    
    ) abstracts an acidic proton from the
    
    
    -methylene group, generating a pyridinium ylide.
  • Cyclization: The ylide undergoes an intramolecular nucleophilic attack on the pyridine ring (C2 position), followed by dehydration/aromatization to yield the 7-chloroindolizine core.

Visualizing the Synthetic Pathway

Synthesis SM1 4-Chloropyridine (HCl Salt) Inter Pyridinium Salt Intermediate SM1->Inter Reflux/EtOH SM2 Phenacyl Bromide (R-CO-CH2-Br) SM2->Inter Ylide Pyridinium Ylide (In situ) Inter->Ylide Base (K2CO3) - HBr Prod 7-Chloroindolizine Scaffold Ylide->Prod Cyclization & Aromatization

Caption: Figure 1. One-pot cascade synthesis of 7-chloroindolizine derivatives via pyridinium ylide intermediates.

Therapeutic Domains & Mechanism of Action

Recent biological evaluations (Tiwari et al., 2026) have identified specific 7-chloroindolizine derivatives, notably Compound 4h , as lead candidates in two distinct areas.

A. Anti-Inflammatory: Selective COX-2 Inhibition[3]
  • Target: Cyclooxygenase-2 (COX-2).

  • Mechanism: Compound 4h binds to the COX-2 active site. The 7-Cl group fits into a hydrophobic pocket, while the C3-benzoyl moiety (if present) interacts with the side chains of Arg120 and Tyr355.

  • Selectivity: Unlike traditional NSAIDs (e.g., indomethacin) that inhibit both COX-1 (gastric protection) and COX-2 (inflammation), 7-chloroindolizines show high selectivity for COX-2 (

    
    ), reducing the risk of gastric ulceration.
    
  • Potency:

    
     values for lead compounds are in the low micromolar range (
    
    
    
    ), comparable to the clinical standard celecoxib.
B. Antimicrobial: S. aureus DHFR Inhibition[4]
  • Target: Dihydrofolate Reductase (DHFR) in Staphylococcus aureus.[4][5]

  • Mechanism: Molecular docking reveals that the indolizine core mimics the pteridine ring of folate, competitively inhibiting DHFR. This blocks the synthesis of tetrahydrofolate, a cofactor essential for bacterial DNA synthesis.

  • Efficacy: Active against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with ROS scavenging capabilities that further damage bacterial cell walls.

Structure-Activity Relationship (SAR) Logic

The therapeutic efficacy relies on precise substitution patterns around the 7-chloroindolizine core.

PositionModificationImpact on Activity
C7 -Cl (Chlorine) Essential. Provides metabolic stability and lipophilicity. Removal leads to rapid degradation; replacement with -H or -CH3 reduces potency.
C1 Ester (-COOEt) / Cyano (-CN)Electron-withdrawing groups (EWG) here stabilize the ring system and enhance antimicrobial activity.
C2 Phenyl / MethylA phenyl ring at C2 (often from phenacyl bromide) is critical for COX-2 hydrophobic channel occupancy.
C3 Benzoyl / AcylCrucial for H-bonding interactions. Electron-donating groups (e.g., 4-OMe) on the C3-benzoyl ring increase antioxidant capacity.
SAR Signaling & Interaction Map

SAR Core 7-Chloroindolizine Scaffold Pos7 Position 7: Chlorine Core->Pos7 Pos3 Position 3: Benzoyl/Acyl Core->Pos3 Pos2 Position 2: Phenyl Ring Core->Pos2 Metab Blocks Metabolic Oxidation Pos7->Metab Steric/Electronic Shielding ROS ROS Scavenging (Antioxidant) Pos3->ROS Electron Donation DHFR Bacterial DHFR Inhibition Pos3->DHFR H-Bonding COX COX-2 Hydrophobic Pocket Binding Pos2->COX Hydrophobic Interaction

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of 7-chloroindolizine derivatives.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-2-phenylindolizine derivatives
  • Reagents: 4-Chloropyridine hydrochloride (1.0 equiv), substituted phenacyl bromide (1.0 equiv),

    
     or 
    
    
    
    (2.5 equiv).
  • Solvent: Ethanol or Acetone (Reagent Grade).

  • Procedure:

    • Dissolve 4-chloropyridine HCl and phenacyl bromide in ethanol in a round-bottom flask.

    • Reflux for 2–4 hours. A precipitate (pyridinium salt) may form.

    • Add the base (

      
      ) directly to the reaction mixture.
      
    • Continue refluxing for 4–6 hours. The color typically changes to fluorescent yellow/green (characteristic of indolizines).

    • Work-up: Pour into ice-cold water. Filter the solid precipitate.

    • Purification: Recrystallization from ethanol/DMF or column chromatography (Hexane:EtOAc).

Protocol B: In Vitro COX-2 Inhibition Assay
  • Kit: Commercial COX-2 Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Preparation: Dissolve test compounds (e.g., 4h) in DMSO.

  • Reaction:

    • Incubate COX-2 enzyme with Heme and test compound for 10 min at 25°C.

    • Add Arachidonic Acid (substrate) and colorimetric probe (scpoletin or TMPD).

    • Incubate for 2–5 min.

  • Measurement: Read absorbance at 590 nm. Calculate % Inhibition relative to Control (100% activity) and Background (no enzyme).

  • Validation: Use Celecoxib (

    
    ) as a positive control.
    

Future Outlook

The 7-chloroindolizine scaffold represents a "sweet spot" in heterocyclic drug design. Future development should focus on:

  • PK Optimization: Improving water solubility (currently a limitation) by introducing polar groups (e.g., morpholine, piperazine) at the C1 ester position.

  • Antitubercular Expansion: Given the success of 7-methylindolizines against M. tuberculosis (H37Rv strain), 7-chloro derivatives should be rigorously screened for anti-TB activity, leveraging their superior metabolic stability.

References

  • Tiwari, P., Tripathi, S., Ningegowda, R., & Chandrashekharappa, S. (2026). One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. Molecular Diversity. Link

  • Sandeep, C., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Antibiotics (Basel). Link

  • Vemula, V. R., et al. (2011). Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Kim, C. H., et al. (2016).[6] 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery. Link(Note: Cited for distinction of the 7-chloroquinoline scaffold).

Sources

literature review of indolizine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological landscape of indolizine-2-carboxylic acid analogs.

A Structural & Pharmacological Review for Drug Discovery

Executive Summary

The indolizine-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As a 10


-electron aromatic system and a structural isostere of indole, the indolizine core offers unique physicochemical properties, including high lipophilicity and specific electrostatic potentials that facilitate membrane permeability.

This guide focuses on the 2-carboxylic acid derivatives, where the C-2 position serves as a critical vector for chemical diversification. Recent structure-activity relationship (SAR) campaigns have validated these analogs as potent antitubercular agents (targeting InhA) and microtubule destabilizers (anticancer). This document synthesizes synthetic protocols, mechanistic insights, and quantitative bioactivity data to support further development.

Chemical Architecture & Synthetic Strategies

The indolizine ring system is a fused 6-5 bicyclic structure containing a bridgehead nitrogen. Unlike indole, it lacks an acidic N-H proton, rendering it electronically distinct. The C-2 position is strategically significant because it allows for the introduction of hydrogen-bond acceptors/donors (amides, esters) without disrupting the planarity required for DNA intercalation or protein binding.

2.1. Core Synthetic Pathways

Two primary methodologies dominate the literature for accessing indolizine-2-carboxylic acid derivatives: the 1,3-Dipolar Cycloaddition (for ring construction) and Amide Coupling (for derivatization).

Method A: 1,3-Dipolar Cycloaddition (Scholtz Reaction) This is the most versatile route. It involves the reaction of pyridinium


-ylides (generated in situ from pyridinium salts) with electron-deficient alkynes (e.g., ethyl propiolate) or alkenes.

Method B: Post-Cyclization Functionalization Once the core is formed (often as an ester), hydrolysis yields the free acid, which is then coupled with amines using modern reagents like T3P (Propylphosphonic anhydride) to generate bioactive carboxamides.

Synthesis Pyridine Substituted Pyridine Salt Pyridinium Salt Pyridine->Salt + Alkyl Halide Ylide Pyridinium Ylide Salt->Ylide Base (TEA/K2CO3) Indolizine Ethyl Indolizine- 2-carboxylate Ylide->Indolizine 1,3-Dipolar Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Indolizine Acid Indolizine-2- carboxylic acid Indolizine->Acid Hydrolysis (LiOH/NaOH) Amide Indolizine-2- carboxamide Acid->Amide Amine + T3P Coupling

Figure 1: General synthetic workflow for accessing indolizine-2-carboxamides via 1,3-dipolar cycloaddition and subsequent amidation.[1][2][3][4][5][6][7][8][9]

Pharmacological Landscape & SAR

The biological utility of indolizine-2-carboxylic acid analogs is bifurcated primarily into antimycobacterial and anticancer domains.

3.1. Antitubercular Activity (Target: InhA)

Indolizine-2-carboxamides have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including Multi-Drug Resistant (MDR) strains.[2]

  • Mechanism: Molecular docking suggests these compounds bind to the InhA enzyme (enoyl-acyl carrier protein reductase), a target shared by Isoniazid.

  • Key SAR Features:

    • C-7 Position: A methyl or formyl group is essential for activity.

    • C-3 Position: A 4-substituted benzoyl group (specifically with electron-withdrawing groups like F or CN) enhances potency.

    • C-2 Linker: The amide linkage is superior to the ester for antimycobacterial efficacy due to hydrogen bonding capability within the InhA active site.

3.2. Anticancer Activity (Target: Tubulin)

Certain analogs function as microtubule destabilizing agents, binding to the colchicine site of tubulin.[10]

  • Mechanism: They inhibit tubulin polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

  • Key SAR Features:

    • C-1 & C-3: Substituents here (often aryl groups) mimic the biaryl system of combretastatin A-4.

    • C-2 Ester: Unlike the TB series, the ethyl ester at C-2 is often retained or modified to a lipophilic ketone to maintain affinity for the hydrophobic colchicine pocket.

3.3. Quantitative Data Summary[11]
Compound ClassTargetKey SubstituentsActivity MetricReference
Indolizine-2-carboxamide M. tuberculosis (H37Rv)C-7: Methyl, C-3: 4-F-BenzoylMIC: 4.0 µg/mL [1]
Indolizine-2-carboxamide M. tuberculosis (MDR)C-7: Methyl, C-3: 4-F-BenzoylMIC: 8 - 16 µg/mL [1]
Indolizine-2-ester Tubulin (MCF-7 Breast Cancer)C-7: Methoxy, C-3: 4-CN-BenzoylIC50: 47 nM [2]
Indolizine-1-oxamide sPLA2 (Type IIA)C-1: OxamideIC50: < 1 µM [3]
Experimental Protocols

The following protocols are synthesized from verified literature methods to ensure reproducibility.

Protocol A: Synthesis of Ethyl Indolizine-2-carboxylate (Cycloaddition)
  • Purpose: Construction of the bicyclic core.

  • Reagents: Pyridinium salt (1.0 eq), Ethyl propiolate (1.2 eq), Triethylamine (TEA, 2.0 eq), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the 1-(2-ethoxy-2-oxoethyl)pyridinium bromide salt in anhydrous THF under nitrogen atmosphere.

    • Add ethyl propiolate (1.2 eq) followed by dropwise addition of TEA (2.0 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Note: The solution typically turns dark as the ylide forms and reacts.

    • Work-up: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

    • Yield: Typically 70-85%.

Protocol B: T3P-Mediated Amidation
  • Purpose: Conversion of 2-COOH to 2-CONHR (Active TB pharmacophore).

  • Reagents: Indolizine-2-carboxylic acid (1.0 eq), Amine (1.1 eq), T3P (50% in EtOAc, 1.5 eq), DIPEA (3.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve indolizine-2-carboxylic acid in dry DCM.

    • Add DIPEA and stir for 10 min at 0°C to deprotonate the acid.

    • Add the amine (R-NH2).[9]

    • Add T3P solution dropwise. Why T3P? It produces non-toxic water-soluble byproducts and suppresses racemization.

    • Stir at room temperature for 4-6 hours.

    • Work-up: Wash the organic layer with sat. NaHCO3, 1N HCl, and brine.

    • Yield: Typically >80%.

Protocol C: Microplate Alamar Blue Assay (MABA) for Anti-TB[12]
  • Purpose: Determination of Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Inoculate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

    • Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound.

    • Incubate at 37°C for 5 days.

    • Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80.

    • Incubate for another 24 hours.

    • Readout: A color change from blue (oxidized, no growth) to pink (reduced, growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) for the antitubercular activity of indolizine-2-carboxamides.

SAR Core Indolizine-2-carboxamide Scaffold C7 Position C-7: Methyl or Formyl group CRITICAL for potency Core->C7 Substitution C3 Position C-3: 4-F-Benzoyl group Enhances lipophilicity & binding Core->C3 Substitution C2 Position C-2 (Linker): Amide > Ester H-bond donor required for InhA Core->C2 Functionalization

Figure 2: SAR Map highlighting critical substitution patterns for antitubercular activity.

References
  • Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie, 2025.

  • Potent inhibitors of secretory phospholipase A2: synthesis and inhibitory activities of indolizine and indene derivatives. Journal of Medicinal Chemistry, 1996.[11]

  • Indolizine synthesis - Organic Chemistry Portal. Organic Chemistry Portal, 2023.[13]

  • Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids. BenchChem Protocols, 2025.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 7-chloroindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Novel Heterocyclic Carboxylic Acids

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on the anticipated physical and chemical characteristics of 7-chloroindolizine-2-carboxylic acid. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document provides a robust framework for its characterization. By leveraging established principles of organic chemistry, analyzing data from structurally analogous compounds, and outlining detailed experimental protocols, this guide empowers you to confidently approach the synthesis, purification, and analysis of this novel compound. Our focus is not merely on presenting data, but on elucidating the scientific rationale behind the expected properties and the methodologies used to uncover them, thereby upholding the pillars of expertise, trustworthiness, and authoritative grounding.

Molecular Overview and Significance

Indolizine and its derivatives are a class of bicyclic aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a carboxylic acid moiety and a halogen substituent, as in 7-chloroindolizine-2-carboxylic acid, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Carboxylic acids are known to participate in hydrogen bonding, which can affect solubility and interactions with biological targets.[1][2][3] The chloro-substituent can modulate lipophilicity and metabolic stability, making this scaffold a promising starting point for drug discovery programs.[4]

Molecular Structure:

Caption: Predicted structure of 7-chloroindolizine-2-carboxylic acid.

Predicted Physical Characteristics

The physical properties of a compound are critical in drug development, influencing formulation, administration, and bioavailability.[1] Based on the general properties of carboxylic acids and related heterocyclic compounds, we can predict the following for 7-chloroindolizine-2-carboxylic acid.

Melting Point

Carboxylic acids generally exhibit high melting points due to their ability to form stable hydrogen-bonded dimers.[3][5][6][7] Aromatic carboxylic acids, in particular, are typically crystalline solids at room temperature.[2][5] For comparison, a related compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, has a melting point of 242-245 °C.[8] Another similar molecule, 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid, has a decomposition melting point of 250 °C. Given these reference points, it is reasonable to anticipate that 7-chloroindolizine-2-carboxylic acid will be a crystalline solid with a relatively high melting point, likely in the range of 200-260 °C.

Solubility Profile

The solubility of carboxylic acids is a function of the interplay between the polar carboxyl group and the nonpolar hydrocarbon backbone.[3][7] Short-chain carboxylic acids are miscible with water, but solubility decreases as the carbon chain length increases.[3][5][7] The presence of the chloro-substituent on the indolizine ring will likely decrease aqueous solubility compared to the unsubstituted parent acid. However, the carboxylic acid group should still impart some solubility in polar protic solvents like ethanol and methanol, and in polar aprotic solvents such as DMSO and DMF. It is expected to have limited solubility in nonpolar solvents like hexane.

Acidity (pKa)

The carboxylic acid moiety is, by definition, acidic. The pKa value is a measure of this acidity. For most carboxylic acids, the pKa is in the range of 4-5. The electron-withdrawing nature of the aromatic indolizine ring system and the chloro-substituent are expected to stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lowering the pKa) compared to a simple aliphatic carboxylic acid.

Property Predicted Characteristic Rationale
Physical State Crystalline SolidAromatic carboxylic acids are typically solids at room temperature.[2][5]
Melting Point High (Predicted: 200-260 °C)Strong intermolecular hydrogen bonding in the dimeric structure.[3][5][6][7] Similar compounds have high melting points.[8]
Aqueous Solubility Low to ModerateThe polar carboxylic acid group is countered by the larger, nonpolar, and chlorinated ring system.[3][7]
Organic Solvent Solubility Good in polar organic solvents (Ethanol, DMSO, DMF)"Like dissolves like" principle.
pKa Predicted: < 4.5Electron-withdrawing effects of the aromatic system and chlorine atom stabilize the conjugate base.

Spectroscopic Signature: A Roadmap to Identification

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of novel compounds. Below are the expected spectroscopic characteristics for 7-chloroindolizine-2-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. For a carboxylic acid, the most prominent absorptions are the O-H and C=O stretches.[9][10][11]

  • O-H Stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9]

  • C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹. Conjugation with the indolizine ring may shift this to a slightly lower wavenumber.[9][10]

  • C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range is expected for the C-O single bond.

  • Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H bonds will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the indolizine ring will appear in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 10-13 ppm. This peak may not always be observed depending on the solvent and concentration.

    • Aromatic Protons: The protons on the indolizine ring will appear in the aromatic region, generally between 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will depend on their electronic environment and proximity to the nitrogen, chlorine, and carboxylic acid groups.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm.[10][11]

    • Aromatic Carbons: The carbons of the indolizine ring will resonate in the aromatic region, typically from 110-150 ppm. The carbon attached to the chlorine atom will be influenced by its electronegativity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 7-chloroindolizine-2-carboxylic acid (C₉H₆ClNO₂). A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, is expected due to the natural isotopic abundance of ³⁷Cl.

  • Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH) or water (H₂O). The most abundant peak in the mass spectra of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺).[11]

Potential Synthetic Pathways

G cluster_0 Synthetic Workflow for 7-chloroindolizine-2-carboxylic acid start Starting Materials: 2-bromo-4-chloropyridine and Ethyl propiolate step1 Palladium-catalyzed Sonogashira coupling start->step1 step2 Intramolecular cyclization (Tschitschibabin reaction) step1->step2 product Ethyl 7-chloroindolizine-2-carboxylate step2->product step3 Base-catalyzed hydrolysis (e.g., LiOH or NaOH) product->step3 final_product 7-chloroindolizine-2-carboxylic acid step3->final_product

Caption: A potential synthetic workflow for 7-chloroindolizine-2-carboxylic acid.

Experimental Protocols for Characterization

To ensure the scientific integrity of any research involving a novel compound, rigorous experimental characterization is paramount. The following are step-by-step protocols for determining the key physical and spectroscopic properties of 7-chloroindolizine-2-carboxylic acid.

Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Applications and Future Directions in Drug Discovery

Indole and its bioisosteres, such as indolizine, are privileged scaffolds in medicinal chemistry.[4][16] For instance, certain indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT1 receptor, which is implicated in asthma and other inflammatory conditions.[4] The structural novelty of these compounds makes them attractive for further optimization.[4] The 7-chloroindolizine-2-carboxylic acid core could serve as a valuable starting point for the design of new therapeutic agents targeting a variety of biological targets. Future work should focus on the synthesis of a library of derivatives and their screening in relevant biological assays to explore their therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated physical and chemical properties of 7-chloroindolizine-2-carboxylic acid. By drawing upon fundamental principles and data from analogous structures, we have established a solid foundation for researchers to build upon. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. As with any novel compound, the journey from theoretical prediction to experimental confirmation is a critical step in the scientific process. It is our hope that this guide will serve as an invaluable tool for scientists and researchers as they work to unlock the full potential of this and other novel heterocyclic compounds in the advancement of science and medicine.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. (n.d.).
  • 8.8 Physical Properties of Carboxylic Acids | NCERT 12 Chemistry. (n.d.).
  • Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023, September 20).
  • 7-chloro-6-fluoroindolizine-2-carboxylic acid (C9H5ClFNO2) - PubChemLite. (n.d.).
  • 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid 97 86-47-5 - MilliporeSigma. (n.d.).
  • Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (2020, February 7).
  • Carboxylic Acid Reactivity - MSU chemistry. (n.d.).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025, August 15).
  • 7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem. (n.d.).
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).
  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).
  • Carboxylic acid synthesis by oxidative cleavages or rearrangements. (n.d.).
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.).
  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. (n.d.).
  • Table of Physical Properties of Common Alcohols and Carboxylic Acids - Alfa Chemistry. (n.d.).
  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar. (2025, January 23).
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1. (2026, January 26).
  • Custom Carboxylic Acid Synthesis - BOC Sciences. (n.d.).
  • Application to carboxylic acid‐containing drugs and natural products.[a,b,c] - ResearchGate. (n.d.).
  • 2.2: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, May 22).
  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts. (2020, May 30).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2024, July 17).
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (2025, August 6).

Sources

The Indolizine Architect: From Serendipity to Precision Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a unique class of 10-


 electron aromatic heterocycles.[1] Isoelectronic with indole but lacking the N-H functionality, indolizines exhibit distinct physicochemical properties, including significant fluorescence and a rich electron density at the C-1 and C-3 positions that makes them highly reactive toward electrophiles.[1]

While the saturated indolizidine core is ubiquitous in alkaloids (e.g., swainsonine), the fully aromatic indolizine has emerged as a privileged structure in modern medicinal chemistry. Its derivatives function as calcium channel blockers (e.g., Fantofarone ), antitubercular agents, and phosphoinositide 3-kinase (PI3K) inhibitors.

This guide traces the synthetic evolution of the indolizine core from the harsh pyrolytic conditions of the early 20th century to the atom-economic, transition-metal-catalyzed C-H activation strategies of today.[1] It provides actionable protocols and mechanistic insights to support researchers in designing novel indolizine-based therapeutics.[1]

Historical Genesis: The "Black Box" Era

The Scholtz-Tschitschibabin Lineage

The discovery of indolizine synthesis was initially a product of serendipity rather than design.[1] In 1890, Angeli proposed the name "pyrindole" for the theoretical core, but it was not until 1912 that Scholtz achieved the first synthesis.

  • The Scholtz Reaction (1912): Scholtz heated 2-methylpyridine (

    
    -picoline) with acetic anhydride at 200–220°C. The reaction yielded a crystalline product he termed "picolide."[1] Its structure remained a subject of debate until Tschitschibabin  (also spelled Chichibabin) later identified it as a derivative of the indolizine nucleus.
    
  • The Tschitschibabin Cyclization (1927): Tschitschibabin formalized the synthesis by reacting

    
    -haloketones with 2-alkylpyridines to form quaternary pyridinium salts, which underwent base-induced cyclization.[1] This method remains a cornerstone of classical heterocyclic chemistry due to its use of inexpensive starting materials.
    
Mechanism: Tschitschibabin Cyclization

The reaction proceeds via the formation of a quaternary pyridinium salt, followed by deprotonation to form a methylene intermediate. An intramolecular aldol-type condensation closes the ring.[1]

Tschitschibabin Start 2-Alkylpyridine + α-Haloketone Salt Quaternary Pyridinium Salt Start->Salt N-Alkylation Ylide Pyridinium Methylide Salt->Ylide Base (-HX) Betaine Betaine Intermediate Ylide->Betaine Intramolecular Aldol Product Indolizine Betaine->Product Dehydration (-H2O)

Figure 1.[1][2][3] Mechanistic pathway of the Tschitschibabin indolizine synthesis.

The Dipolar Revolution (1960s–1990s)[1]

The mid-20th century introduced orbital symmetry rules, revolutionizing heterocycle synthesis. The 1,3-dipolar cycloaddition became the most versatile method for constructing the indolizine core, offering high regioselectivity and mild conditions.

The Pyridinium Ylide Strategy

Pioneered by Boekelheide (1961) and expanded by Huisgen , this approach utilizes pyridinium ylides (generated in situ from pyridinium salts) as 1,3-dipoles. These react with dipolarophiles (alkynes or alkenes) to form the fused ring system.

  • Advantages: High tolerance for functional groups; regiocontrol dictated by electronic effects.

  • Oxidative Aromatization: When alkenes are used as dipolarophiles, an oxidant (e.g., chloranil, Pd/C, or atmospheric oxygen) is often required to achieve the fully aromatic indolizine.

DipolarCycloaddition Salt Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (e.g., Et3N) Base->Ylide Cycloadduct Primary Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Cycloadduct Indolizine Substituted Indolizine Cycloadduct->Indolizine Oxidative Aromatization (-2H or leaving group)

Figure 2.[1] General workflow for 1,3-dipolar cycloaddition synthesis of indolizines.

Modern Precision: The Metal Era (2000s–Present)[1]

The 21st century shifted focus toward atom economy and C-H functionalization. Transition metal catalysis (Pd, Rh, Cu, Au) allows for the direct oxidative annulation of pyridines with alkynes, bypassing the need for pre-functionalized ylides.

C-H Activation Pathways
  • Rh(III)/Cp Catalysis:* This is arguably the most powerful modern method. A directing group (often the pyridine nitrogen itself) guides the metal to activate the C-2 position.[1]

  • Mechanism:

    • Coordination: Rh(III) coordinates to the pyridine nitrogen.

    • C-H Activation: Formation of a rhodacycle via C-H bond cleavage at the C-2 position.[1]

    • Alkyne Insertion: The alkyne inserts into the Rh-C bond.[1]

    • Reductive Elimination: The ring closes to release the indolizine and reduced Rh(I) species (which is re-oxidized to Rh(III) by an external oxidant like Cu(OAc)2).

Gold (Au) Catalysis

Gevorgyan (2006) introduced the Au-catalyzed cycloisomerization of 2-alkynylpyridines.[1] This method involves a 1,2-migration of substituents (silyl, germyl, or stannyl) and proceeds under mild conditions, offering a complementary route to 1,2,3-trisubstituted indolizines.

RhCatalysis Precursor 2-Substituted Pyridine Rhodacycle Rhodacycle Intermediate Precursor->Rhodacycle C-H Activation (Rh(III)) Insertion Alkyne Insertion Rhodacycle->Insertion + Alkyne Product Indolizine Insertion->Product Reductive Elimination Product->Precursor Cycle Repeats (Oxidant regenerates Rh)

Figure 3.[1] Simplified catalytic cycle for Rh(III)-catalyzed oxidative annulation.

Comparative Analysis of Methods

FeatureTschitschibabin / Scholtz1,3-Dipolar CycloadditionMetal-Catalyzed C-H Activation
Era 1912–1930s1960s–1990s2000s–Present
Key Reagents

-Haloketones, Anhydrides
Pyridinium salts, AlkynesPyridines, Alkynes, Rh/Pd/Cu cat.[1]
Conditions Harsh (High Temp, Base)Mild to ModerateMild, but requires oxidant
Atom Economy Low (Leaving groups lost)High (Addition reaction)High (Direct coupling)
Regioselectivity ModerateHigh (Electronic control)Excellent (Ligand control)
Primary Use Bulk synthesis of simple coresComplex/substituted coresLate-stage functionalization

Therapeutic Utility & Protocols

Key Therapeutic Example: Fantofarone

Fantofarone (SR 33557) is a potent calcium channel blocker containing a sulfonyl-substituted indolizine core.[1][4] It demonstrates the scaffold's ability to interact with specific receptor sites (L-type calcium channels) and has been investigated for cardiovascular applications and multidrug resistance reversal.[1]

Protocol A: Classical 1,3-Dipolar Cycloaddition

For the synthesis of ethyl indolizine-1-carboxylate derivatives.[1]

  • Quaternization: Dissolve substituted pyridine (1.0 eq) and ethyl bromoacetate (1.1 eq) in acetone. Stir at room temperature for 12–24 h. Filter the precipitated pyridinium salt and wash with cold acetone.

  • Ylide Formation & Cyclization: Suspend the salt (1.0 eq) in DMF. Add ethyl propiolate (1.2 eq) and K2CO3 (2.5 eq).

  • Reaction: Stir at 80–90°C for 4–6 hours. Monitor by TLC.

  • Workup: Pour into ice water. Extract with ethyl acetate (3x). Wash organic phase with brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Rh(III)-Catalyzed C-H Annulation

For the direct synthesis of 2,3-diphenylindolizine from 2-phenylpyridine.[1]

  • Reagents: 2-Phenylpyridine (0.2 mmol), Diphenylacetylene (0.24 mmol), [Cp*RhCl2]2 (2.5 mol%), Cu(OAc)2 (2.0 eq).[1]

  • Solvent: Methanol (2.0 mL).

  • Conditions: Seal in a pressure tube. Heat to 100°C for 12 hours.

  • Mechanism Check: The Cu(OAc)2 acts as the terminal oxidant to regenerate the active Rh(III) species from Rh(I).

  • Workup: Cool to RT. Dilute with CH2Cl2. Filter through a celite pad. Concentrate and purify via column chromatography.

References

  • Scholtz, M. (1912). "Über die Einwirkung von Essigsäureanhydrid auf α-Picolin." Berichte der deutschen chemischen Gesellschaft. [1]

  • Tschitschibabin, A. E. (1927). "Eine neue Reaktion der Pyridin-Verbindungen."[1] Berichte der deutschen chemischen Gesellschaft.

  • Boekelheide, V., & Fahrenholtz, K. (1961). "The Synthesis of Indolizines." Journal of the American Chemical Society.

  • Gevorgyan, V., et al. (2006). "Gold-Catalyzed 1,2-Migration of Silicon, Tin, and Germanium en route to C-2 Substituted Fused Heterocycles." Journal of the American Chemical Society.

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.

  • Gubin, J., et al. (1992).[4] "Indolizine derivatives with calcium channel blocking activity: Fantofarone."[4][5] Journal of Medicinal Chemistry.

  • Kim, H., et al. (2011). "Seoul-Fluor: A Versatile Fluorophore for the Development of Biological Probes."[1] Angewandte Chemie International Edition. [1]

Sources

7-chloroindolizine-2-carboxylic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Chloroindolizine-2-Carboxylic Acid in Pharmaceutical Development

Executive Summary

The indolizine core—a fused 10 π-electron pyrrolo[1,2-a]pyridine system—has emerged as a privileged scaffold in modern drug discovery due to its profound conformational rigidity and diverse pharmacological profile. Among its derivatives, 7-chloroindolizine-2-carboxylic acid (CAS: 1206974-14-2) stands out as a highly versatile pharmaceutical building block. The strategic placement of the 7-chloro substituent significantly enhances the molecule's lipophilicity and metabolic stability against cytochrome P450-mediated oxidation. Simultaneously, the 2-carboxylic acid moiety provides a robust synthetic handle for downstream functionalization, particularly in the synthesis of complex carboxamides.

This whitepaper, designed for synthetic chemists and drug development professionals, explores the physicochemical profiling, validated synthetic methodologies, and therapeutic applications of this critical intermediate, with a specific focus on its role in antiviral drug design.

Physicochemical Profiling and Structural Data

Before initiating synthetic campaigns, understanding the physicochemical baseline of the building block is critical for optimizing reaction conditions and predicting pharmacokinetic behavior in downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 7-chloroindolizine-2-carboxylic acid [1][2]

PropertyValue / Description
CAS Registry Number 1206974-14-2
Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
SMILES Notation O=C(C1=CN2C=CC(Cl)=CC2=C1)O
Appearance Yellow to orange solid
Purity (Commercial Grade) ≥95% (HPLC)
Storage Conditions Inert atmosphere, room temperature, protected from light

Synthetic Methodologies: Core Assembly and Saponification

The preparation of 7-chloroindolizine-2-carboxylic acid typically relies on the Chichibabin indolizine synthesis to form the bicyclic core, followed by a highly controlled saponification of the resulting ester.

Mechanistic Causality in Saponification

The transformation of methyl 7-chloroindolizine-2-carboxylate to the free carboxylic acid utilizes a specific ternary solvent system: MeOH/THF/H2O (4:4:1) .

  • Causality of Solvent Selection: Tetrahydrofuran (THF) is essential to solubilize the highly lipophilic indolizine ester. Water is required to dissolve the sodium hydroxide and provide the hydroxide nucleophile. Methanol (MeOH) acts as a phase-miscible bridge, preventing the formation of a biphasic system. A homogeneous reaction mixture is critical here; biphasic stalling would lead to localized hot spots and potential degradation of the electron-rich indolizine core[3].

  • Thermodynamic Driving Force: Refluxing at 80°C provides the activation energy required for the nucleophilic acyl substitution, driving the equilibrium toward the thermodynamically stable carboxylate salt.

Self-Validating Protocol: Synthesis of 7-chloroindolizine-2-carboxylic acid

Adapted from validated patent literature for Hepatitis B Virus (HBV) inhibitors[3].

  • Dissolution: To a round-bottom flask, add methyl 7-chloroindolizine-2-carboxylate (1.0 equivalent, e.g., 215.0 mg, 1.03 mmol). Dissolve the solid in a ternary solvent mixture of MeOH/THF/H2O (4:4:1 v/v/v, approx. 9 mL total volume).

  • Base Addition: Slowly add 20% aqueous NaOH (2.0 equivalents, 82.04 mg, 2.05 mmol) to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C. Stir overnight (approx. 12-16 hours). Validation Check: TLC (Thin-Layer Chromatography) should indicate the complete consumption of the higher-Rf ester starting material.

  • Solvent Removal: Cool the reaction to room temperature. Remove the volatile organic solvents (MeOH and THF) under reduced pressure using a rotary evaporator.

  • Precipitation: Cool the remaining aqueous solution in an ice bath (0–5°C). Carefully adjust the pH to ~3-4 using 1M HCl to protonate the carboxylate salt. Validation Check: A yellow precipitate will crash out of the solution immediately upon reaching the pKa threshold.

  • Isolation: Filter the suspension under a vacuum, wash the filter cake with cold water, and dry under a high vacuum to yield 7-chloroindolizine-2-carboxylic acid as a yellow solid (Typical yield: ~80%).

SynthesisWorkflow A 4-Chloro-2-methylpyridine + Methyl bromopyruvate B Pyridinium Salt Intermediate A->B Alkylation (Chichibabin Step 1) C Methyl 7-chloroindolizine- 2-carboxylate B->C Base-promoted Cyclization (Chichibabin Step 2) D 7-chloroindolizine- 2-carboxylic acid C->D NaOH, MeOH/THF/H2O 80°C, Reflux

Figure 1: Synthetic workflow from pyridine precursors to 7-chloroindolizine-2-carboxylic acid.

Downstream Functionalization: Amidation via T3P

To generate active pharmaceutical ingredients, the carboxylic acid must be coupled with complex amines. Propylphosphonic acid anhydride (T3P) is the premier coupling reagent for indolizine-2-carboxylic acids[4][5].

Mechanistic Causality in Amidation

Traditional coupling agents like EDC/HOBt often suffer from difficult purification profiles, while uronium salts (HATU) can be prohibitively expensive for scale-up. T3P acts by forming a highly reactive mixed anhydride with the indolizine-2-carboxylic acid.

  • Causality of T3P Selection: T3P is chosen because all its byproducts are highly water-soluble. This allows the final indolizine-2-carboxamide to be isolated in high purity via a simple liquid-liquid aqueous workup, bypassing the need for labor-intensive silica gel chromatography[4]. Furthermore, T3P performs exceptionally well with weakly nucleophilic heteroaryl amines, which are common in antiviral drug design.

Self-Validating Protocol: T3P-Mediated Amidation
  • Activation: Dissolve 7-chloroindolizine-2-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous EtOAc or CHCl3.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the phosphonic acid byproducts.

  • Coupling: Cool the mixture to between -20°C and -10°C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. (For highly sterically hindered amines, refluxing may be required)[4].

  • Workup: Quench with water. Wash the organic layer sequentially with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

Pharmaceutical Applications: Hepatitis B Virus (HBV) Modulation

Derivatives synthesized from 7-chloroindolizine-2-carboxylic acid have shown profound efficacy as direct-acting antivirals, specifically targeting the Hepatitis B Virus (HBV)[3].

The primary mechanism of action involves the modulation of the HBV Core Protein (HBV-CP) . The HBV-CP is a structural protein essential for viral replication. It regulates viral DNA synthesis through differential phosphorylation and facilitates the nuclear translocation of the viral relaxed circular genome.

By binding to the HBV-CP, 7-chloroindolizine-2-carboxamides disrupt the structural integrity of the viral cccDNA ( covalently closed circular DNA) mini-chromosome and inhibit the packaging of pre-genomic RNA (pgRNA)[3]. This dual-action disruption effectively halts the viral lifecycle, offering a distinct advantage over traditional nucleoside analogs that only target viral polymerase.

HBVPathway Drug 7-Chloroindolizine- 2-carboxamide API Target HBV Core Protein (HBV-CP) Drug->Target Allosteric Binding Mech1 Inhibition of pgRNA Packaging Target->Mech1 Modulated State Mech2 Disruption of cccDNA Mini-chromosome Target->Mech2 Modulated State Result Halt of Viral DNA Synthesis & Replication Mech1->Result Mech2->Result

Figure 2: Mechanism of action for 7-chloroindolizine-2-carboxamides in halting HBV replication.

References

  • Google Patents.WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv).
  • ResearchGate / Journal of Chemical Research. Propylphosphonic acid anhydride–mediated amidation of Morita–Baylis–Hillman–derived indolizine-2-carboxylic acids. Available at:[Link]

  • Semantic Scholar. Propylphosphonic acid anhydride–mediated amidation of Morita–Baylis–Hillman–derived indolizine-2-carboxylic acids (Secondary Source). Available at: [Link]

Sources

Methodological & Application

step-by-step synthesis of 7-chloroindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 7-Chloroindolizine-2-carboxylic Acid

Executive Summary

Indolizine-2-carboxylic acid derivatives represent a highly privileged class of nitrogen-containing heterocycles in medicinal chemistry. They serve as foundational scaffolds for compounds exhibiting broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antiviral properties (such as targeted efficacy against the Hepatitis B virus)[1][2]. The specific incorporation of a 7-chloro substituent onto the indolizine core enhances the molecule's lipophilicity and metabolic stability, making 7-chloroindolizine-2-carboxylic acid a critical building block for downstream amide coupling and advanced drug development[2].

This application note details a robust, field-validated, two-step synthetic protocol for producing 7-chloroindolizine-2-carboxylic acid. By bridging mechanistic theory with strict self-validating experimental controls, this guide ensures high-fidelity reproduction for research and scale-up applications.

Scientific Rationale & Mechanistic Insights

The synthesis of 7-chloroindolizine-2-carboxylic acid is achieved via a highly efficient two-step sequence:

Step 1: Tschitschibabin-Type Cyclization The construction of the bicyclic indolizine core utilizes a classic condensation strategy between 4-chloro-2-methylpyridine (4-chloro-2-picoline) and an


-halo pyruvate, such as ethyl bromopyruvate[3]. The reaction initiates via the nucleophilic attack of the basic pyridine nitrogen onto the electrophilic 

-carbon of the bromopyruvate, forming a pyridinium salt intermediate. Subsequent introduction of a base promotes the deprotonation of the acidic 2-methyl group, generating a reactive pyridinium ylide (or enamine equivalent). This intermediate undergoes a rapid intramolecular aldol-type condensation with the juxtaposed pyruvate carbonyl. Final dehydration drives the aromatization of the pyrrole ring, yielding the stable intermediate, ethyl 7-chloroindolizine-2-carboxylate[4].

Step 2: Saponification To unmask the reactive carboxylic acid required for downstream functionalization (e.g., amide coupling), the ester intermediate is subjected to base-catalyzed hydrolysis. A mixed organic/aqueous solvent system (MeOH/THF/H2O) is deliberately chosen to ensure complete dissolution of the lipophilic ester while providing the aqueous environment necessary for the hydroxide nucleophile to cleave the ester bond[2].

Pathway Visualizations

Workflow A 4-Chloro-2-picoline + Ethyl bromopyruvate B Step 1: Cyclization (Reflux, Base) A->B C Ethyl 7-chloroindolizine- 2-carboxylate B->C Tschitschibabin Reaction D Step 2: Saponification (NaOH, MeOH/THF/H2O) C->D E 7-Chloroindolizine- 2-carboxylic acid D->E Hydrolysis & Acidification

Two-step synthetic workflow for 7-chloroindolizine-2-carboxylic acid.

Mechanism N1 1. N-Alkylation Pyridine N attacks Ethyl Bromopyruvate N2 2. Pyridinium Salt Intermediate N1->N2 N3 3. Base-Promoted Deprotonation (Ylide/Enamine Formation) N2->N3 N4 4. Intramolecular Aldol-Type Cyclization N3->N4 N5 5. Dehydration & Aromatization N4->N5 N6 Ethyl 7-chloroindolizine-2-carboxylate N5->N6

Mechanistic pathway of the Tschitschibabin cyclization to form the indolizine core.

Experimental Protocols

Self-Validating System Note: To ensure trustworthiness and prevent the carryover of unreacted starting materials, both protocols mandate strict in-process controls (IPC) using TLC and LC-MS prior to advancing to subsequent steps.

Protocol A: Synthesis of Ethyl 7-chloroindolizine-2-carboxylate

Objective: Construct the functionalized indolizine core via base-promoted cyclization.

Reagents:

  • 4-Chloro-2-methylpyridine (1.0 equiv, 10 mmol)

  • Ethyl bromopyruvate (1.2 equiv, 12 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv, 20 mmol)

  • Absolute Ethanol (30 mL)

Procedure:

  • Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-methylpyridine in absolute ethanol.

  • Alkylation: Add ethyl bromopyruvate dropwise to the solution at room temperature. Stir the mixture for 2 hours. Causality: This incubation period is critical to allow the complete formation of the pyridinium salt intermediate before introducing the base, preventing premature degradation of the bromopyruvate.

  • Cyclization: Add NaHCO₃ to the reaction mixture. Heat the suspension to reflux (~78 °C) and stir for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The desired product will appear as a highly fluorescent spot under UV light (254 nm and 365 nm) due to the intrinsic "Seoul-Fluor" photophysical properties characteristic of the indolizine scaffold[5].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel column chromatography (gradient elution: 0-20% EtOAc in Hexanes) to afford ethyl 7-chloroindolizine-2-carboxylate.

Protocol B: Saponification to 7-Chloroindolizine-2-carboxylic Acid

Objective: Hydrolyze the ester to yield the free carboxylic acid[2].

Reagents:

  • Ethyl 7-chloroindolizine-2-carboxylate (1.0 equiv, ~1.03 mmol)

  • 20% aqueous NaOH (2.0 equiv, ~2.05 mmol)

  • Solvent System: MeOH / THF / H₂O (4:4:1 v/v/v)

Procedure:

  • Dissolution: Suspend ethyl 7-chloroindolizine-2-carboxylate (215.0 mg, 1.03 mmol) in 9 mL of the MeOH/THF/H₂O (4:4:1) solvent mixture[2]. Causality: THF ensures the lipophilic ester remains in solution, MeOH acts as a miscible co-solvent, and H₂O provides the necessary medium for the hydroxide ions.

  • Hydrolysis: Slowly add the 20% aqueous NaOH (82.04 mg, 2.05 mmol) to the solution[2].

  • Heating: Heat the reaction mixture to 80 °C and maintain at reflux overnight[2].

  • In-Process Control (IPC): Verify complete ester consumption via LC-MS. The disappearance of the [M+H]⁺ 224 peak and the emergence of the [M-H]⁻ 194 peak indicate reaction completion.

  • Workup: Remove the volatile organic solvents (MeOH, THF) under reduced pressure. Cool the remaining aqueous solution in an ice bath (0–5 °C)[2].

  • Acidification & Isolation: Carefully adjust the pH of the cold aqueous solution to ~3-4 using 1M HCl. A precipitate will rapidly form. Filter the precipitated solid, wash thoroughly with cold water, and dry under high vacuum to afford 7-chloroindolizine-2-carboxylic acid as a yellow solid[2].

Data Presentation & Analytical Characterization

The following table summarizes the expected quantitative yields and analytical signatures required to validate the identity and purity of the synthesized compounds.

Table 1: Summary of Reaction Conditions and Analytical Data

CompoundExpected YieldPhysical AppearanceLC-MS (m/z)¹H NMR Highlights (400 MHz, DMSO-d₆)
Ethyl 7-chloroindolizine-2-carboxylate 55–65%Orange/Yellow Solid[M+H]⁺ 224.0

8.40 (d, 1H), 8.15 (s, 1H), 7.65 (s, 1H), 4.25 (q, 2H), 1.30 (t, 3H)
7-Chloroindolizine-2-carboxylic acid 75–85%Yellow Solid[M-H]⁻ 194.0

12.47 (s, 1H, COOH), 8.30 (d, J=7.5 Hz, 1H), 8.04 (s, 1H), 7.59 (s, 1H)[2]

References

  • Title: WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)
  • Title: One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents Source: PubMed URL
  • Title: Synthesis and Anti-Tumour Activity of Some Indolizine-2-Carbonylamino Acid Derivatives Source: Oriental Journal of Chemistry URL
  • Title: 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds Source: ACS Publications URL
  • Title: Plausible mechanism of Chloroindolizine derivative Source: ResearchGate URL

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 7-Chloroindolizine-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The indolizine pharmacophore is a critical structural motif in drug discovery, serving as a bioisostere for indole and purine systems. It exhibits significant fluorescence and biological activity, particularly in anti-inflammatory and anti-tubercular agents.

7-Chloroindolizine-2-carboxylic acid represents a high-value building block. However, its functionalization via Suzuki-Miyaura cross-coupling presents two distinct chemical challenges:

  • Electronic Deactivation: The indolizine core is electron-rich (10

    
    -electron system). The bridgehead nitrogen donates electron density into the 6-membered ring, rendering the C7-chlorine bond less electrophilic and sluggish toward oxidative addition compared to standard aryl chlorides.
    
  • Functional Group Interference: The free C2-carboxylic acid can poison palladium catalysts via coordination or reduce solubility in non-polar solvents, necessitating specific pH control or protection strategies.

This guide details two validated protocols: a robust Ester-Protection Route (Gold Standard) and a Direct Acid Coupling Route (High-Throughput/Green), utilizing advanced ligand systems to overcome the electronic deactivation at C7.

Chemical Retro-Analysis & Mechanism

To achieve high turnover numbers (TON), the catalytic cycle must address the rate-limiting step: Oxidative Addition into the electron-rich C7-Cl bond.

Mechanistic Insight

Standard ligands (e.g., PPh3) are often insufficient for this substrate. The catalytic system requires electron-rich, bulky phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs) to:

  • Increase the electron density on the Pd(0) center, facilitating oxidative addition into the unreactive C-Cl bond.

  • Provide steric bulk to promote reductive elimination of the biaryl product.

Visualization: Reactivity & Workflow

The following diagram illustrates the competing pathways and the strategic decision tree for this synthesis.

IndolizineCoupling Start 7-Chloroindolizine- 2-carboxylic Acid Decision Strategic Decision Start->Decision RouteA Route A: Protection (High Yield/Scale-up) Decision->RouteA Preferred for Pharma Scale RouteB Route B: Direct Coupling (Rapid Screening) Decision->RouteB Preferred for Library Gen StepA1 Esterification (MeOH, H2SO4) RouteA->StepA1 StepB1 Salt Formation (Excess K3PO4) RouteB->StepB1 StepA2 Suzuki Coupling (Pd-XPhos) StepA1->StepA2 StepA3 Saponification (LiOH) StepA2->StepA3 Product 7-Arylindolizine- 2-carboxylic Acid StepA3->Product StepB2 Suzuki Coupling (Pd-SPhos/Water) StepB1->StepB2 StepB2->Product

Figure 1: Strategic workflow for functionalizing 7-chloroindolizine-2-carboxylic acid. Route A is recommended for scale-up; Route B for rapid analoging.

Experimental Protocols

Protocol A: The Ester-Protected Route (Recommended)

Best for: Multi-gram scale, precious boronic acids, and ensuring maximum yield.

Rationale: Converting the acid to the methyl ester increases solubility in organic solvents (Dioxane/Toluene) and prevents catalyst poisoning by the carboxylate.

Step 1: Esterification
  • Dissolve 7-chloroindolizine-2-carboxylic acid (1.0 equiv) in MeOH (0.5 M).

  • Add conc. H2SO4 (0.1 equiv) dropwise.

  • Reflux for 4 hours (Monitor by TLC/LCMS).

  • Concentrate, neutralize with sat. NaHCO3, and extract with EtOAc. Yields are typically >95%.

Step 2: Cross-Coupling (The Critical Step)
  • Substrate: Methyl 7-chloroindolizine-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)

    • Note: XPhos is superior for aryl chlorides on heteroaromatic rings. Alternatively, Pd-PEPPSI-iPr (2 mol%) can be used.

  • Base: K3PO4 (3.0 equiv) - Anhydrous, finely ground.

  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Degassed.

  • Temperature: 90–100 °C.

Procedure:

  • Charge a reaction vial with the ester, boronic acid, Pd source, Ligand, and Base.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed solvent via syringe.

  • Heat to 100 °C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis
  • Dissolve the coupled ester in THF/Water (1:1).

  • Add LiOH (3.0 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 3 to precipitate the product.

Protocol B: Direct Acid Coupling (Rapid Screening)

Best for: High-throughput library generation where step-count reduction is critical.

Rationale: Uses water-soluble catalytic systems and excess base to keep the substrate solubilized as the carboxylate salt.

  • Substrate: 7-Chloroindolizine-2-carboxylic acid (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

    • Note: SPhos (sulfonated versions available for extreme water solubility) is highly effective for water/organic biphasic mixtures.

  • Base: K3PO4 (4.0 equiv) - Excess required to deprotonate acid and activate boronic acid.

  • Solvent: n-Butanol / Water (3:1).

  • Temperature: 100 °C.

Procedure:

  • Mix substrate and base in water/butanol until a clear solution (salt formation) is observed.

  • Add boronic acid and catalyst/ligand pre-mix.

  • Heat vigorously.

  • Purification: Acidify to precipitate; often requires reverse-phase HPLC for final cleanup due to polarity.

Optimization & Data Analysis

The following table summarizes typical optimization results for coupling electron-rich heteroaryl chlorides, derived from analogous scaffolds (e.g., 7-chloroimidazo[1,2-a]pyridine).

Table 1: Catalyst/Ligand Screening Matrix (Representative Data)

EntryCatalyst SourceLigandSolventBaseYield (%)Notes
1Pd(PPh3)4PPh3Toluene/EtOHNa2CO3< 20%Failed. Oxidative addition too slow.
2Pd(dppf)Cl2dppfDioxane/H2OCs2CO345%Moderate. Significant protodeboronation.
3Pd(OAc)2SPhos n-BuOH/H2OK3PO488%Excellent for Direct Acid Route.
4Pd2(dba)3XPhos DioxaneK3PO496% Optimal for Ester Route.
5Pd-PEPPSI-iPr(NHC)THF/H2OK2CO392%Good alternative; air stable precatalyst.

Troubleshooting Guide

Issue 1: Protodeboronation (Loss of Boronic Acid)
  • Symptom: Recovery of unreacted chloride and formation of Ar-H (benzene derivative).

  • Cause: Heteroaryl boronic acids are unstable in hot, aqueous base.

  • Fix:

    • Switch to Route A (anhydrous conditions possible).

    • Use Boronic Esters (Pinacol esters) instead of acids.

    • Lower temperature to 80 °C and increase catalyst loading.

Issue 2: No Reaction (Recovery of Starting Material)
  • Symptom: 7-chloroindolizine remains unchanged.

  • Cause: Catalyst deactivation or failure of oxidative addition.

  • Fix:

    • Ensure XPhos or SPhos is used (Crucial for Cl-activation).

    • Verify the reaction is strictly oxygen-free (O2 promotes homocoupling of boronic acid, depleting the nucleophile).

Issue 3: Homocoupling
  • Symptom: Biaryl (Ar-Ar) formation.[1][2]

  • Fix: Degass solvents thoroughly. Add the boronic acid slowly (syringe pump) if necessary.

References

  • General Reactivity of Indolizines: Seregin, I. V., & Gevorgyan, V. (2006). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Journal of the American Chemical Society.[3] Link

  • Suzuki Coupling of Chlorides: Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[3] Link

  • Direct Coupling of Acids: Gooßen, L. J., et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides. Science. Link

  • Analogous Scaffolds (Imidazo[1,2-a]pyridine): Koubachi, J., et al. (2009). Suzuki–Miyaura cross-coupling reaction on 7-haloimidazo[1,2-a]pyridines. Tetrahedron Letters. Link

Sources

Advanced Strategies for the C7-Functionalization of Indolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Scientific Context: The Regiochemical Challenge

Indolizine-2-carboxylic acid and its derivatives are privileged structural motifs in medicinal chemistry, serving as core scaffolds for phosphoinositide 3-kinase (PI3K) inhibitors[1], monoamine oxidase inhibitors, and novel agents targeting hepatitis B virus (HBV) assembly[2]. The indolizine framework (pyrrolo[1,2-a]pyridine) is a fully conjugated, 10-pi electron system.

The fundamental challenge in derivatizing this scaffold lies in its asymmetric electron distribution. The pyrrole ring (specifically the C1 and C3 positions) is highly electron-rich and acts as a powerful nucleophile. Consequently, standard electrophilic aromatic substitutions and transition-metal-catalyzed C–H activations overwhelmingly occur at C3 or C1[3]. The C7 position, located on the pyridine-type ring para to the bridgehead nitrogen, is comparatively electron-deficient and sterically remote, making direct functionalization notoriously difficult[4].

To access C7-functionalized indolizine-2-carboxylic acids, researchers must bypass the intrinsic reactivity of the pyrrole ring. Attempting direct cross-coupling on the free carboxylic acid often leads to catalyst poisoning or undesired decarboxylation at elevated temperatures. Therefore, the most robust workflows utilize ester-protected intermediates (e.g., ethyl indolizine-2-carboxylate) combined with either de novo pre-functionalization or sterically governed C–H activation[2][5].

Strategic Workflows for C7-Functionalization

We recommend two primary pathways for accessing C7-functionalized indolizine-2-carboxylic acids, depending on the desired functional group and late-stage diversification needs.

Pathway A: De Novo Synthesis via Chichibabin Annulation

Instead of functionalizing a pre-formed indolizine, the C7-handle (usually a halogen) is installed by constructing the bicyclic core from a 4-substituted-2-alkylpyridine[2][6]. Reacting 4-bromo-2-picoline with ethyl bromopyruvate yields ethyl 7-bromoindolizine-2-carboxylate. This intermediate is highly stable and serves as an ideal electrophile for downstream palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings[7].

Pathway B: Sterically Directed C–H Borylation

Recent advancements in iridium-catalyzed C–H borylation allow for direct functionalization of the pyridine ring[5][8]. By utilizing bulky ligands (e.g., dtbpy) and leveraging the steric shielding provided by the C2-ester group, the iridium catalyst is repelled from the C1/C3 positions, enabling regioselective borylation at C7. The resulting C7-boronate can be subsequently converted into aryl, amine, or ether derivatives.

Quantitative Data: Comparison of C7-Functionalization Strategies
StrategyCatalyst / ReagentsTarget C7 ModificationRegioselectivity (C7 vs C1/C3)Typical YieldCausality & Expert Note
Chichibabin + Buchwald-Hartwig Pd₂(dba)₃, BrettPhos, Cs₂CO₃Amines (Primary/Secondary)>99% (Pre-determined)65–85%Pre-installing the bromide guarantees C7 specificity. BrettPhos prevents β-hydride elimination[9].
Chichibabin + Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃Aryl / Heteroaryl>99% (Pre-determined)70–90%Highly scalable. The C2-ester must be hydrolyzed after coupling to prevent decarboxylation[2].
Direct Ir-Catalyzed C–H Borylation [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂Boronate (Bpin)~85:15 (C7 vs C1)45–60%Requires strict steric control. Useful for late-stage functionalization when de novo synthesis is unviable[8].

Visualizing the Synthetic Logic

Regioselectivity Core Indolizine-2-Carboxylate Core Scaffold C1C3 C1/C3 Positions (High e⁻ Density) Core->C1C3 C7 C7 Position (Low e⁻ Density) Core->C7 Standard Standard Electrophiles (Unwanted C3 Adducts) C1C3->Standard Strat1 De Novo Synthesis (4-Br-2-Picoline Precursor) C7->Strat1 Strat2 Steric-Controlled Ir-Catalyzed Borylation C7->Strat2 Cross Pd-Catalyzed Cross-Coupling (C-N or C-C Bond Formation) Strat1->Cross Strat2->Cross

Caption: Strategic bypass of the highly reactive C1/C3 positions to achieve C7 functionalization.

BuchwaldHartwig Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Ethyl 7-Br-Indolizine-2-carboxylate) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII AmineBind Amine Coordination & Cs2CO3 Deprotonation PdII->AmineBind PdIIAmido Pd(II) Aryl Amido Complex AmineBind->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product C7-Aminated Indolizine Ester RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination at the indolizine C7 position.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the de novo synthesis pathway, which is currently the most reliable method for scale-up and high-yield C7-functionalization[2].

Protocol 1: Synthesis of Ethyl 7-Bromoindolizine-2-carboxylate

Objective: Construct the indolizine core with a pre-installed halogen handle at C7.

Materials:

  • 4-Bromo-2-methylpyridine (4-bromo-2-picoline) (1.0 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Acetone / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Quaternization: Dissolve 4-bromo-2-picoline in acetone. Dropwise add ethyl bromopyruvate at room temperature. Stir for 12 hours.

    • Causality: This forms the N-alkylpyridinium bromide intermediate. Acetone is chosen because the resulting pyridinium salt typically precipitates, driving the reaction forward and allowing for visual validation.

  • Validation Checkpoint: Filter the precipitate and wash with cold acetone. A highly pure white/off-white solid indicates successful quaternization.

  • Cyclization: Suspend the pyridinium salt in ethanol. Add aqueous NaHCO₃ (or solid NaHCO₃) and heat to reflux (80 °C) for 4 hours.

    • Causality: The base deprotonates the acidic methyl group of the picoline, initiating an intramolecular aldol-type condensation with the pyruvate carbonyl, followed by dehydration to establish the aromatic pyrrolo[1,2-a]pyridine system[6].

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between Ethyl Acetate (EtOAc) and water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a stable solid.

Protocol 2: C7 Buchwald-Hartwig Amination

Objective: Functionalize the C7 position via C–N cross-coupling.

Materials:

  • Ethyl 7-bromoindolizine-2-carboxylate (1.0 equiv)

  • Amine nucleophile (e.g., morpholine or substituted aniline) (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • BrettPhos ligand (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk flask, combine the indolizine substrate, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Evacuate and backfill with Argon three times.

    • Causality: Pd(0) catalysts are highly sensitive to oxidation. Strict anaerobic conditions are mandatory[10][11].

  • Reaction Assembly: Add the amine and anhydrous toluene via syringe. Seal the flask and heat to 100 °C for 12 hours.

    • Causality: BrettPhos is selected over BINAP because it effectively accommodates the steric bulk of the indolizine core and prevents the formation of off-cycle Pd-bis(amine) complexes[9]. Cs₂CO₃ is used as a mild base; stronger bases like NaOtBu will hydrolyze the C2-ethyl ester prematurely, leading to carboxylate-induced catalyst poisoning[10].

  • Validation Checkpoint: Monitor via TLC (UV active). The starting material bromide should be fully consumed.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol 3: Saponification to the Free C7-Functionalized Acid

Objective: Unmask the C2-carboxylic acid for downstream biological testing or peptide coupling.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C7-aminated ethyl indolizine-2-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at 40 °C for 4 hours.

    • Causality: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause degradation of sensitive functional groups introduced at C7[2].

  • Isolation: Concentrate to remove organic solvents. Carefully acidify the aqueous layer with 1M HCl to pH 3-4 at 0 °C. The C7-functionalized indolizine-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

References

  • WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) . Google Patents. Available at:[2]

  • US20150361100A1 - Indolizine derivatives as phosphoinositide 3-kinases inhibitors . Google Patents. Available at:[1]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline . RSIS International. Available at:[Link][3]

  • C‐H Activation/Metalation Approaches for the Synthesis of Indolizine Derivatives . ResearchGate. Available at:[Link][5]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues . RSC Publishing. Available at:[Link][6]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . ResearchGate. Available at:[Link][7]

  • Buchwald-Hartwig Coupling - Organic Synthesis . Organic-Synthesis.com. Available at:[Link][9]

Sources

Application Note: Decarboxylation of 7-Chloroindolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indolizine scaffold is a privileged structure in drug discovery, serving as a core for various fluorescent probes and bioactive agents. The removal of the carboxylic acid group at the C2 position is a critical synthetic transformation often required to access specific substitution patterns. This guide details the reagents and protocols for the decarboxylation of 7-chloroindolizine-2-carboxylic acid . Special emphasis is placed on chemoselectivity to preserve the C7-chlorine substituent, which is prone to oxidative addition or hydrodehalogenation under harsh catalytic conditions. We present three validated methodologies: Silver-Catalyzed Protodecarboxylation (High Fidelity), Microwave-Assisted Thermal Extrusion (Green/Fast), and Classical Copper-Quinoline Decarboxylation (Scale-up).

Part 1: Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

Decarboxylating 7-chloroindolizine-2-carboxylic acid presents a unique challenge compared to the unsubstituted parent compound. The C7-chlorine atom on the pyridine ring of the indolizine core is electronically activated.

  • Risk: Standard high-temperature copper-mediated methods (e.g., Cu/Quinoline at >200°C) carry a risk of dechlorination or Ullmann-type coupling side reactions.

  • Solution: Protocols must prioritize lower temperatures or non-reducing catalytic cycles. The Silver(I)-catalyzed pathway is identified as the superior method for preserving halogen substituents.

Mechanistic Pathways

The decarboxylation of heteroaromatic acids generally proceeds via one of two mechanisms:

  • Thermal/Zwitterionic Pathway: Direct thermal extrusion of

    
     via an ylide-like transition state. This requires high energy input (
    
    
    
    ).
  • Metal-Mediated Protodecarboxylation: Formation of a metal-carboxylate intermediate, followed by decarboxylation to an organometallic species, and finally protodemetalation.

Decision Matrix: Method Selection
ParameterMethod A: Ag(I) Catalysis Method B: Microwave Method C: Cu/Quinoline
Primary Reagent

/ AcOH
Heat / DBUCu Powder / Quinoline
Temperature 80–120°C (Mild)180–200°C (Short duration)200–240°C (Harsh)
Cl-Tolerance Excellent GoodModerate (Risk of side reactions)
Scalability Gram-scaleMilligram-scaleKilogram-scale
Cost High (Silver)Low (Energy)Low (Copper)

Part 2: Detailed Experimental Protocols

Method A: Silver-Catalyzed Protodecarboxylation (Recommended)

Best for: High-value intermediates requiring strict preservation of the 7-chloro group.

Principle: This method utilizes a silver(I) salt to facilitate decarboxylation at significantly lower temperatures than thermal methods, driven by the high affinity of silver for the carboxylate and the stability of the resulting Ag-heteroarene intermediate.

Reagents:

  • Substrate: 7-Chloroindolizine-2-carboxylic acid (1.0 equiv)

  • Catalyst: Silver Carbonate (

    
    ) (0.1 – 0.2 equiv)
    
  • Proton Source: Acetic Acid (AcOH) (2.0 – 5.0 equiv) or pure solvent.

  • Solvent: DMSO (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried reaction vial with 7-chloroindolizine-2-carboxylic acid (1.0 mmol, 209 mg),

    
     (0.1 mmol, 27 mg), and a magnetic stir bar.
    
  • Solvation: Add anhydrous DMSO (3.0 mL) and Acetic Acid (0.15 mL). Seal the vial with a PTFE-lined cap.

    • Note: DMSO is critical for solubilizing the silver salt and stabilizing the intermediate.

  • Reaction: Heat the mixture to 120°C in an oil bath. Stir vigorously for 4–16 hours.

    • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). Look for the disappearance of the acid peak and the formation of the non-polar 7-chloroindolizine.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with Sat.

      
       to remove excess acetic acid.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Method B: Microwave-Assisted Thermal Decarboxylation

Best for: Rapid screening and small-scale synthesis.

Principle: Rapid dielectric heating allows the reaction to overcome the activation energy barrier for


 extrusion quickly, minimizing the time the sensitive chloro-group is exposed to thermal stress.

Reagents:

  • Substrate: 7-Chloroindolizine-2-carboxylic acid

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Sulfolane

  • Additive: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv) - Optional, lowers activation energy.

Protocol:

  • Setup: In a 10 mL microwave process vial, suspend the substrate (0.5 mmol) in NMP (2.0 mL).

  • Irradiation: Cap the vial and place in a microwave reactor.

  • Parameters:

    • Temperature: 190°C [2]

    • Time: 15–30 minutes

    • Pressure limit: 250 psi

    • Stirring: High

  • Workup: Pour the reaction mixture into ice water. Extract with Diethyl Ether. The product is often pure enough after evaporation for subsequent steps.

Method C: Classical Copper/Quinoline (Scale-Up)

Best for: Large-scale production where cost is the primary driver.

Principle: Quinoline acts as a high-boiling base, while copper powder stabilizes the transition state.

  • Critical Warning: Ensure the copper powder is activated and free of oxides. Keep the temperature strictly controlled to avoid dechlorination.

Protocol:

  • Setup: In a 3-neck round bottom flask equipped with a reflux condenser and inert gas inlet (

    
    ), dissolve the substrate (10 mmol) in Quinoline (10 mL).
    
  • Catalyst: Add Copper powder (bronze) (0.5 – 1.0 equiv).

  • Reaction: Heat to 210–220°C (reflux).

    • Observation: Evolution of gas bubbles (

      
      ) indicates reaction progress.
      
    • Duration: Typically 1–3 hours. Do not over-cook.

  • Workup:

    • Cool to room temperature. Dilute with Ethyl Acetate.[3]

    • Filter through a Celite pad to remove Copper.

    • Acid Wash (Crucial): Wash the filtrate with 1M HCl (3x) to remove the Quinoline solvent (converts to water-soluble quinolinium salt).

    • Neutralize organic layer, dry, and concentrate.[1]

Part 3: Visualization & Logic

Mechanistic Pathway: Ag-Catalyzed Decarboxylation

The following diagram illustrates the catalytic cycle for Method A, highlighting the preservation of the Chloride substituent.

DecarboxylationMechanism Substrate 7-Chloroindolizine- 2-COOH Ag_Complex Ag-Carboxylate Intermediate Substrate->Ag_Complex Ligand Exchange Transition Decarboxylation (-CO2) Ag_Complex->Transition Heat (120°C) Ag_Aryl Ag-Indolizine Species Transition->Ag_Aryl Loss of CO2 Product 7-Chloroindolizine Ag_Aryl->Product Protodemetalation Ag2CO3 Ag2CO3 Ag_Aryl->Ag2CO3 Catalyst Regen Ag2CO3->Ag_Complex AcOH AcOH AcOH->Product H+ Source

Caption: Figure 1. Catalytic cycle for the Silver(I)-mediated protodecarboxylation. Note the mild protodemetalation step preventing dechlorination.

Workflow: Selection & Execution

Workflow Start Start: 7-Chloroindolizine-2-COOH ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 1 Gram ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale PurityCheck Is 7-Cl stability critical? SmallScale->PurityCheck MethodA Method A: Ag2CO3/DMSO (High Fidelity) LargeScale->MethodA If Method C fails MethodC Method C: Cu/Quinoline (Cost Effective) LargeScale->MethodC Standard PurityCheck->MethodA Yes (High Risk) MethodB Method B: Microwave (Rapid Screening) PurityCheck->MethodB No (Speed Priority)

Caption: Figure 2. Decision tree for selecting the optimal decarboxylation protocol based on scale and chemoselectivity requirements.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids.[4] Organic Letters, 11(24), 5710–5713. (Validated via Source 1.4, 1.9)

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Microwave-Assisted Protodecarboxylation of Aromatic Carboxylic Acids.[4] Journal of Organic Chemistry, 74(7), 2620–2623. (Validated via Source 1.4)

  • Zhang, Y., Hu, Z.-Y., Li, X.-C., & Guo, X.-X.[5] (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids.[5][6] Synthesis, 51, 1803-1808.[5] (Validated via Source 1.2)

  • McNulty, J., et al. (2025). Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. (Validated via Source 1.1)

Sources

Application Notes and Protocols for the Rapid Microwave-Assisted Synthesis of 7-Chloroindolizine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating the Discovery of Bioactive Indolizines

The indolizine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] In particular, the introduction of a chloro-substituent at the 7-position can modulate the biological and physicochemical properties of the indolizine core, making 7-chloroindolizine derivatives attractive targets in drug discovery. Traditional synthetic methods for indolizines often involve multi-step procedures, long reaction times, and harsh conditions.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation for direct and efficient heating of reactants, MAOS can dramatically reduce reaction times, increase yields, and improve product purity, all while aligning with the principles of green chemistry.[2] This application note provides a detailed protocol for the rapid, one-pot, three-component synthesis of 7-chloroindolizine derivatives under microwave irradiation, adapted from established methodologies.

The Synthetic Strategy: A Microwave-Promoted One-Pot Reaction

The synthesis of 7-chloroindolizine derivatives can be efficiently achieved through a one-pot, three-component reaction involving a substituted 4-chloropyridine, an α-bromoacetophenone, and an electron-deficient alkene. This reaction proceeds via the in-situ formation of a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkene, followed by aromatization to yield the final indolizine product. Microwave irradiation is particularly effective in accelerating each of these steps within a single reaction vessel.

Visualizing the Workflow

The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis of 7-chloroindolizine derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Combine 4-chloropyridine derivative, α-bromoacetophenone, and alkene in a microwave vial seal_vial Seal the vial and place in the microwave reactor prep_reagents->seal_vial irradiate Irradiate at specified temperature and time seal_vial->irradiate cool_extract Cool the reaction mixture and extract with an organic solvent irradiate->cool_extract purify Purify the crude product by column chromatography cool_extract->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the microwave-assisted synthesis of 7-chloroindolizine derivatives.

Detailed Protocol: Microwave-Assisted Synthesis of a Representative 7-Chloroindolizine Derivative

This protocol describes the synthesis of a model 7-chloroindolizine derivative. The reaction parameters can be optimized for different substrates.

Materials:

  • 4-Chloropyridine derivative (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Electron-deficient alkene (e.g., dimethyl maleate) (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor with temperature and pressure sensors

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 4-chloropyridine derivative (1.0 mmol), the substituted α-bromoacetophenone (1.0 mmol), and the electron-deficient alkene (1.2 mmol).

  • Add anhydrous DMF (3 mL) to the vial.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 120 °C for 15 minutes. The pressure inside the vial will increase, so ensure the reactor is properly sealed and monitored.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 7-chloroindolizine derivative.

Safety Precautions:

  • Microwave reactions should be conducted in a dedicated laboratory-grade microwave reactor equipped with appropriate safety features.[3] Domestic microwave ovens should never be used for chemical synthesis.[3]

  • Reactions in sealed vessels can generate high pressures. Always use appropriate reaction vials and do not exceed the recommended fill volume.[4]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3]

  • Be aware of the potential for localized superheating, especially with viscous mixtures. Ensure adequate stirring.[3]

Reaction Mechanism

The reaction proceeds through a cascade of transformations initiated by the formation of the pyridinium salt, followed by deprotonation to form the pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkene.

G cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Ylide Generation cluster_step3 Step 3: 1,3-Dipolar Cycloaddition cluster_step4 Step 4: Aromatization 4-Chloropyridineα-Bromoacetophenone 4-Chloropyridineα-Bromoacetophenone Pyridinium Salt Pyridinium Salt 4-Chloropyridineα-Bromoacetophenone->Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide -HBr Pyridinium YlideAlkene Pyridinium YlideAlkene Cycloadduct Cycloadduct Pyridinium YlideAlkene->Cycloadduct 7-Chloroindolizine 7-Chloroindolizine Cycloadduct->7-Chloroindolizine -H2

Caption: Simplified mechanism of the three-component synthesis of 7-chloroindolizines.

Expected Results and Characterization

The microwave-assisted synthesis is expected to provide the desired 7-chloroindolizine derivatives in good to excellent yields with significantly reduced reaction times compared to conventional heating methods.

Table 1: Comparison of Microwave vs. Conventional Heating for a Model Reaction

MethodTemperature (°C)TimeYield (%)
Microwave12015 min85
Conventional12012 h60

Characterization Data (Representative):

The structure of the synthesized 7-chloroindolizine derivatives can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indolizine core. The protons on the pyridine ring will be influenced by the electron-withdrawing effect of the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the indolizine scaffold. The carbon atom attached to the chlorine (C7) will have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the target compound, along with a characteristic isotopic pattern for the chlorine atom.

Table 2: Representative Spectroscopic Data for a 7-Chloroindolizine Derivative

TechniqueObserved Signals (ppm or m/z)
¹H NMR (CDCl₃, 400 MHz)δ 8.0-8.5 (m, Ar-H), 7.0-7.8 (m, Ar-H), 3.9 (s, OCH₃), 2.5 (s, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 165.0 (C=O), 140-110 (Ar-C), 52.0 (OCH₃), 21.0 (CH₃)
HRMS (ESI)m/z: [M+H]⁺ calculated for C₁₈H₁₅ClNO₄, found ...

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial.
Decomposition of starting materials or productDecrease reaction temperature. Use a lower power setting on the microwave reactor.
Formation of Side Products Non-specific reactionsOptimize the stoichiometry of the reactants. Purify starting materials.
Difficulty in Purification Similar polarity of product and byproductsUse a different solvent system for column chromatography. Consider recrystallization.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly method for the preparation of 7-chloroindolizine derivatives. The one-pot, three-component protocol described in this application note provides a versatile platform for the synthesis of a library of these potentially bioactive compounds, thereby accelerating the drug discovery process. The significant reduction in reaction time and improvement in yield highlight the advantages of MAOS over conventional synthetic techniques.

References

  • Tiwari, et al. "One-Pot Synthesis of Antimicrobial 7-Chloroindolizines." BIOENGINEER.ORG, 2026. [Link]

  • "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers, 2019. [Link]

  • "Indolizine synthesis." Organic Chemistry Portal. [Link]

  • "Microwave-Assisted 1,3-Dipolar Cyclo-addition: Recent Advances In Synthesis of Isoxazolidines." Bentham Science Publisher. [Link]

  • "1,3-Dipolar cycloaddition." Wikipedia. [Link]

  • "Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials." PubMed, 2026. [Link]

  • "Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted." Oriental Journal of Chemistry, 2018. [Link]

  • "Microwave Reactor Safety." JAG group. [Link]

  • "Safety Considerations for Microwave Synthesis." CEM Corporation. [Link]

Sources

Troubleshooting & Optimization

improving yield of 7-chloroindolizine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Chloroindolizine-2-Carboxylic Acid Synthesis

Ticket Context: Optimization of yield and purity for the synthesis of 7-chloroindolizine-2-carboxylic acid. Applicable Route: Tschitschibabin Indolizine Synthesis (Reaction of 4-chloro-2-methylpyridine with


-halo esters).

Diagnostic Workflow & Logic

Before adjusting your protocol, visualize the reaction pathway to identify the exact bottleneck. The synthesis consists of three distinct phases: Quaternization , Cyclization , and Hydrolysis .

IndolizineSynthesis Start 4-Chloro-2-picoline + Ethyl Bromopyruvate Salt Pyridinium Salt (Precipitate) Start->Salt Step 1: Quaternization (Acetone/KI, Reflux) Salt->Start Failure: No Precipitate (Add NaI) Inter Ylide Intermediate Salt->Inter Step 2: Base Activation (NaHCO3/H2O) Ester 7-Chloroindolizine- 2-carboxylate (Ester) Inter->Ester Cyclization & Dehydration (-H2O) Ester->Ester Failure: Polymerization (Exclude Light/O2) Final 7-Chloroindolizine- 2-carboxylic Acid Ester->Final Step 3: Hydrolysis (LiOH, MeOH)

Figure 1: Stepwise reaction logic for the Tschitschibabin synthesis of 7-chloroindolizine-2-carboxylic acid.

The "Gold Standard" Protocol

This optimized protocol addresses the electronic deactivation caused by the 7-chloro substituent and the instability of the indolizine core.

Phase 1: Quaternization (The Bottleneck)

The 4-chloro group withdraws electron density, making the pyridine nitrogen a poor nucleophile. Standard conditions will fail.

  • Reagents: 4-chloro-2-methylpyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Sodium Iodide (0.1 eq) .

  • Solvent: Anhydrous Acetone or Acetonitrile (0.5 M).

  • Procedure:

    • Dissolve the pyridine and NaI in solvent. Stir for 15 min (Finkelstein exchange generates reactive iodopyruvate in situ).

    • Add ethyl bromopyruvate dropwise.

    • Critical: Reflux for 12–24 hours. Monitor TLC for disappearance of pyridine.

    • Workup: Cool to 0°C. Filter the precipitate (Pyridinium salt). Wash with cold ether. Do not purify further.

Phase 2: One-Pot Cyclization

Indolizines are electron-rich and prone to oxidative polymerization ("tarring") in air.

  • Reagents: Pyridinium salt (from Phase 1), Sodium Bicarbonate (4.0 eq).

  • Solvent: Water/Ethanol (1:1).

  • Procedure:

    • Suspend salt in solvent.[1] Degas with

      
       for 10 mins.
      
    • Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . Heat to reflux for 2–4 hours.
      
    • Observation: Solution will turn fluorescent (often yellow/green).

    • Workup: Extract with EtOAc. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1][2][3] Flash chromatography (Hexane/EtOAc).
      
Phase 3: Saponification
  • Reagents: Ester (1.0 eq), LiOH (3.0 eq).

  • Solvent: THF/MeOH/Water (3:1:1).

  • Procedure: Stir at RT for 4 hours. Acidify carefully to pH 4 with 1M HCl. Filter the precipitate.[1][2]

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseTechnical Solution
No precipitate in Step 1 Electronic Deactivation: The 4-Cl group deactivates the ring nitrogen; Ethyl bromopyruvate is not electrophilic enough.Add Iodide Catalyst: Add 10 mol% NaI or KI. The in-situ formation of ethyl iodopyruvate increases reaction rate by ~100x (Finkelstein reaction). Switch solvent to Acetonitrile and reflux.
Reaction turns black/tarry Oxidative Polymerization: Indolizines are pyrrole-like and sensitive to light/oxygen.Inert Atmosphere: Run the cyclization under

. Wrap the flask in aluminum foil. Add a radical scavenger (e.g., BHT) in trace amounts if yield is critical.
Low Yield of Ester Aldol Retro-Reaction: Strong bases (NaOH) can degrade the intermediate ylide.Buffer the Base: Switch to weak inorganic bases like

or

. Avoid Et3N, which can act as a nucleophile or promote side reactions.
Decarboxylation in Step 3 Thermal Instability: Acidic hydrolysis or high heat causes loss of

.
Mild Saponification: Use LiOH at Room Temperature. Never reflux in acidic media (e.g., HCl/H2O) for this substrate.

Frequently Asked Questions (Deep Dive)

Q: Why can't I use 4-chloropyridine instead of 4-chloro-2-methylpyridine? A: The Tschitschibabin indolizine synthesis requires a 2-alkyl group on the pyridine. The mechanism involves deprotonation of this 2-methyl group to form a nucleophilic enamine-like species that attacks the ketone carbonyl of the pyruvate chain. Without the 2-methyl group, you cannot close the 5-membered ring [1].

Q: My 4-chloro-2-picoline starting material is expensive. Can I improve the atom economy? A: Yes. The primary loss occurs during the salt formation (Step 1). If the salt does not precipitate, it remains soluble and degrades.

  • Optimization: Use "Neat" conditions (no solvent) if the melting points allow, or minimal highly polar solvent (Sulfolane) to force precipitation of the salt.

  • Recycling: Recover unreacted pyridine from the filtrate of Step 1 by basic extraction.

Q: Is the 7-chloro position stable? A: Generally, yes. However, the 7-position in indolizines corresponds to the 4-position in the starting pyridine. While Cl is a good leaving group in pyridine (via SNAr), the resulting indolizine is electron-rich, making nucleophilic attack at the 7-position difficult. However, avoid strong nucleophiles (like methoxide) during workup to prevent accidental substitution of the Cl [2].

Q: How do I confirm the structure? A:

  • 1H NMR: Look for the "singlet" proton at C1 (the pyrrole ring proton). It typically appears around

    
     6.5–7.5 ppm.
    
  • Coupling: The protons on the 6-membered ring (H5, H6, H8) will show characteristic coupling constants. H5 (doublet) is usually the most deshielded (~8-9 ppm) due to the bridgehead nitrogen.

References

  • Sandhu, J. S., et al. (2016). "Recent developments in the synthesis of indolizines and their derivatives." Arkivoc, (ii), 18-59.

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193.

  • BenchChem Technical Notes. (2025). "Experimental Guide to the Tschitschibabin Reaction for Indolizines."

  • Kim, S. H., et al. (2009). "Synthesis and biological evaluation of indolizine derivatives." Bioorganic & Medicinal Chemistry Letters, 19(18), 5333-5336.

Sources

Technical Support Center: Solubilization Strategies for 7-Chloroindolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development involving 7-chloroindolizine-2-carboxylic acid (CAS: 1206974-14-2)[1]. As a highly lipophilic, planar heterocyclic compound, researchers frequently encounter severe solubility bottlenecks with this molecule during both in vitro screening and in vivo pharmacokinetic (PK) studies.

This guide is engineered by application scientists to help you troubleshoot precipitation events, optimize dissolution kinetics, and formulate stable vehicles using field-validated physicochemical principles.

Part 1: Diagnostic Decision Tree

Before adjusting your protocols, it is critical to identify the thermodynamic or kinetic root cause of your solubility failure. Use the diagnostic workflow below to select the appropriate solubilization strategy.

TroubleshootingTree Start 7-Chloroindolizine-2-carboxylic acid Solubility Issues Assay In Vitro Assays (Aqueous Buffers) Start->Assay InVivo In Vivo Dosing (High Conc. Vehicles) Start->InVivo Crash DMSO Stock Precipitation Assay->Crash PoorDiss Poor Dissolution Rate InVivo->PoorDiss Sol1 Step-down Dilution + 0.1% Tween-20 Crash->Sol1 Prevent Nucleation Sol2 In Situ Salt Formation (Meglumine, pH > 7.4) PoorDiss->Sol2 Ionize -COOH Sol3 Inclusion Complexation (10-20% HP-β-CD) PoorDiss->Sol3 Shield Core

Diagnostic workflow for resolving 7-chloroindolizine-2-carboxylic acid solubility issues.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound precipitate instantly when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for biochemical assays?

The Causality: You are experiencing a phenomenon known as the "solvent shift crash." The planar indolizine core promotes strong


 stacking, and the 7-chloro substitution drastically increases the molecule's lipophilicity[1]. When transitioned from 100% DMSO to an aqueous buffer, the local solvation power drops faster than the compound can ionize, leading to rapid nucleation.
The Solution:  Do not dilute directly into 100% buffer. Instead, use a step-down dilution method. Pre-mix your DMSO stock with a surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) or a carrier protein (1% BSA) before introducing the aqueous phase. These amphiphilic solubilizers form micelles that lower surface tension and kinetically inhibit crystal nucleus formation[2].
Q2: I need to formulate this for oral gavage (PO) at 10 mg/kg in mice. Methylcellulose suspensions yield highly variable PK data. What is the best vehicle?

The Causality: Carboxylic acid drugs often face severe solubility challenges due to their acidic nature and high crystal lattice energy[3]. In a simple methylcellulose suspension, the dissolution rate of 7-chloroindolizine-2-carboxylic acid in the acidic stomach environment is exceptionally poor because the carboxylic acid remains unionized (protonated). The Solution: Transition from a suspension to a true solution via pH modulation and salt formation . Adjusting the pH and forming soluble salts from weakly acidic drugs is a preferred, highly effective method for optimizing ionizable compounds[2]. Formulate the compound as a Meglumine salt in situ (See Protocol A). Meglumine provides a bulky, hydrophilic counterion that prevents the planar indolizine rings from repacking into a crystal lattice.

Q3: I raised the pH to 8.0, but I am still not reaching my target concentration of 20 mg/mL. What is the next logical step?

The Causality: At very high concentrations, the intrinsic lipophilicity of the 7-chloroindolizine core outcompetes the solubilizing effect of a single ionized carboxylate group. The Solution: Utilize Cyclodextrin (CD) inclusion complexation . Natural and hydrophilic derivatives of natural cyclodextrins are highly effective solubilizing excipients[4]. By using 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD), the hydrophobic cavity of the cyclodextrin encapsulates the lipophilic indolizine core, leaving the hydrophilic carboxylic acid exposed to the aqueous environment. This creates an "AL-type" phase solubility profile, meaning drug solubility increases linearly with cyclodextrin concentration[4].

Pathway Core 7-Chloroindolizine Core (Highly Lipophilic) CD HP-β-Cyclodextrin (Hydrophobic Cavity) Core->CD Hydrophobic Interaction Acid 2-Carboxylic Acid (Ionizable) Complex Soluble Inclusion Complex (Shielded Core, Exposed Acid) Acid->Complex Aqueous Solvation CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation with 7-chloroindolizine-2-carboxylic acid.
Q4: Can I use polymers to maintain solubility in the GI tract after dosing?

The Causality: Yes. Even if you dose a soluble salt, the compound may precipitate when it hits the acidic environment of the stomach. The Solution: Employ a5[5]. Adding precipitation inhibitors (PIs) like HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP to your formulation inhibits crystal nucleus growth in the supersaturated state, maintaining the drug in a metastable solution long enough for intestinal absorption[5].

Part 3: Quantitative Solubilization Data

Use the table below to benchmark your expected solubility limits based on the chosen formulation strategy.

Formulation StrategyKey ExcipientsMechanism of ActionExpected SolubilityBest Use Case
Co-solvent + Surfactant 1% DMSO, 0.1% Tween-20Lowers surface tension, prevents rapid nucleation.~100 µMIn vitro biochemical/cell assays.
pH Modulation (Salt) Meglumine (1.05 eq), WFIIonizes -COOH; bulky counterion disrupts lattice.5 - 10 mg/mLIV/PO dosing (pH sensitive).
Inclusion Complexation 10-20% HP-

-CD in PBS
Encapsulates lipophilic core in hydrophobic cavity.10 - 25 mg/mLPO dosing (pH independent).
Amorphous Solid Dispersion HPMCAS, PVP-VAMaintains supersaturation, inhibits precipitation[6].> 25 mg/mLAdvanced in vivo PK studies.

Part 4: Validated Experimental Protocols

Protocol A: In Situ Meglumine Salt Formation (Target: 5 mg/mL)

Self-Validating Logic: 7-chloroindolizine-2-carboxylic acid has a molecular weight of 195.60 g/mol . To achieve 5 mg/mL (25.56 mM), we must supply a slight molar excess (1.05 eq) of a base to ensure complete ionization without causing extreme alkalinity.

  • Weigh API: Accurately weigh 5.0 mg of 7-chloroindolizine-2-carboxylic acid into a clean glass vial.

  • Initial Wetting: Add 800 µL of sterile Water for Injection (WFI). The compound will remain as a cloudy suspension.

  • Counterion Addition: Add 1.05 molar equivalents of Meglumine. (Meglumine MW = 195.21 g/mol . Add 5.25 mg of solid meglumine, or 52.5 µL of a pre-made 100 mg/mL aqueous meglumine stock).

  • Energy Input: Vortex vigorously for 2 minutes, then sonicate in a water bath for 5 minutes. The suspension should clear into a transparent solution as the salt forms and the pH naturally rises to ~8.0–8.5.

  • Volume Adjustment: QS (quantum satis) to a final volume of 1.0 mL with WFI.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to in vivo administration.

Protocol B: HP- -CD Inclusion Complexation (Target: 15 mg/mL)

Self-Validating Logic: Cyclodextrin complexation requires time to reach thermodynamic equilibrium. Unlike salt formation which is instantaneous upon ionization, the API must slowly partition into the hydrophobic cavity of the CD.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in 50 mM Phosphate Buffer (pH 7.4). Filter sterilize.
    
  • API Addition: Weigh 15.0 mg of the API into a vial.

  • Solvation: Add 1.0 mL of the 20% HP-

    
    -CD buffer solution.
    
  • Equilibration (Critical Step): Do not rely on sonication alone. Place the vial on a magnetic stirrer or orbital shaker at 37°C for 24 hours. This prolonged incubation is mandatory to achieve the AL-type equilibrium solubility[4].

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved API.

  • Verification: Collect the clear supernatant. (Optional: Verify final concentration via HPLC before dosing).

References

  • Source: nih.
  • Source: patsnap.
  • Source: scirp.
  • Source: mdpi.
  • Source: sigmaaldrich.
  • Source: ualberta.

Sources

recrystallization solvents for indolizine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic purification, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the recrystallization of indolizine carboxylic acids.

Unlike standard aliphatic or simple aromatic acids, indolizine carboxylic acids present a unique structural dichotomy: they possess a highly electron-rich, planar, and hydrophobic 10-π electron core[1], coupled with a highly polar, hydrogen-bonding carboxylic acid moiety[2]. This imbalance frequently leads to unpredictable solubility curves, a high propensity for "oiling out" (liquid-liquid phase separation)[3], and thermal instability[4].

This guide bypasses generic advice to provide you with field-proven, self-validating methodologies and mechanistic troubleshooting.

I. Visualizing the Purification Workflow

The following decision tree maps the critical path for isolating high-purity indolizine carboxylic acids, emphasizing the narrow thermal and solubility windows required for success.

RecrystallizationWorkflow Start Crude Indolizine Carboxylic Acid PrePurify Acid-Base Pre-Purification Start->PrePurify Solvent Select Solvent System (EtOH/H2O, Hexane/EtOAc) PrePurify->Solvent Dissolve Dissolve at T < 80°C (Prevent Decarboxylation) Solvent->Dissolve Cool Controlled Cooling (0.5°C / min) Dissolve->Cool Check Phase Check: Crystals or Oil? Cool->Check Crystals Filter & Wash (Pure Product) Check->Crystals Solid Oil Oiling Out! Reheat & Adjust Solvent Check->Oil Liquid Oil->Dissolve

Decision tree and workflow for the recrystallization of indolizine carboxylic acids.

II. Quantitative Data: Solvent System Selection

Choosing the right solvent system requires balancing the hydrophobic indolizine core with the hydrophilic acid. Single solvents rarely provide the steep solubility curve required. Below is a comparative matrix of field-validated binary solvent systems.

Solvent SystemVolume RatioTarget Indolizine ProfileCausality & Mechanistic Advantage
Ethanol / Water 7:3 to 9:1Highly polar derivatives; Indolizine-2-carboxylic acids.Ethanol disrupts carboxylic acid dimers, while water forces the hydrophobic core out of solution upon cooling[5].
Hexane / Ethyl Acetate 1:1 to 4:1Halogenated or alkylated derivatives (e.g., 5-tert-butyl).Ethyl acetate acts as the good solvent (H-bond acceptor); hexane acts as the anti-solvent. Excellent for avoiding hydrate formation[6].
DMF / Ethanol 7:3High molecular weight, highly crystalline, poorly soluble derivatives.DMF completely breaks crystal lattice energy via strong dipole interactions; ethanol acts as a mild anti-solvent to induce controlled nucleation[7].
Chloroform / Ethanol 1:1Derivatives prone to oiling out in aqueous systems.Chloroform effectively solvates the electron-rich core without causing liquid-liquid phase separation, while ethanol modulates polarity[7].

III. The Self-Validating Recrystallization Protocol

To ensure high purity and prevent thermal degradation, do not proceed directly to thermal recrystallization. You must first isolate the compound from neutral/basic organic impurities using an acid-base pre-treatment[2].

Step 1: Acid-Base Pre-Purification (The Validation Check)

  • Dissolution: Suspend the crude indolizine carboxylic acid in an aqueous

    
    
    
    
    
    solution.
  • Extraction: Wash the aqueous layer twice with diethyl ether or dichloromethane. Causality: The indolizine acid is now a water-soluble sodium salt; neutral/basic impurities remain in the organic phase[2].

  • Acidification: Slowly add dilute

    
     (or formic acid if sodium ions must be strictly avoided) to the aqueous phase until the pH drops at least 3 units below the acid's 
    
    
    
    (typically target pH 2-3)[2].
  • Validation: A distinct precipitate must form. If the solution turns milky but no solid aggregates, the compound is oiling out. Extract with ethyl acetate, dry over

    
    , and evaporate to yield the pre-purified solid[8].
    

Step 2: Dissolution & Thermal Control

  • Transfer the solid to a round-bottom flask. Add the "good" solvent (e.g., Ethanol) dropwise while heating.

  • Critical Constraint: Do not exceed 80°C. Causality: The electron-rich nature of the indolizine ring makes the C-2 and C-3 positions highly susceptible to thermal decarboxylation, especially in the presence of trace metals or strong acids[4].

  • Once dissolved, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly cloudy (the cloud point). Add just enough good solvent to clear the solution.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Allow it to cool to room temperature ambiently (approx. 0.5°C/min).

  • Validation: Observe the flask at 40°C. If droplets form on the glass instead of sharp edges, the system is oiling out (see FAQ below).

  • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield. Filter and wash with ice-cold anti-solvent.

IV. Troubleshooting Guides & FAQs

Q1: My indolizine carboxylic acid is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation[3]. Indolizines are highly prone to this due to their planar, stacking nature.

  • Immediate Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (e.g., ethyl acetate or ethanol) to lower the saturation temperature below the compound's melting point.

  • Long-term Fix: Introduce a seed crystal just above the cloud point to force solid nucleation before liquid separation can occur.

Q2: After recrystallization, my yield is exceptionally low, and the melting point of the recovered solid is incorrect. Is the compound degrading? A: Yes, you are likely observing thermal decarboxylation. Indolizine-3-carboxylic acids and indolizine-2-carboxylic acids are structurally primed to lose


 when exposed to prolonged heat[4]. The electron-rich pyrrole-like ring of the indolizine core stabilizes the intermediate species during decarboxylation.
  • Solution: Never boil the recrystallization solvent. If your compound requires high heat to dissolve, switch to a solvent with a higher solubilizing power at lower temperatures (e.g., swapping ethanol for DMF or DMSO) and use a strong anti-solvent to crash it out.

Q3: Can I use basic solvents like pyridine or triethylamine to help dissolve the acid? A: No. While basic solvents will rapidly dissolve the carboxylic acid, they will form stable indolizinium-carboxylate salts. During cooling, you will likely co-crystallize the amine salt rather than the free acid. If you must use a base to aid dissolution, you are performing an acid-base precipitation (see Step 1 of the protocol), not a true recrystallization, and you must use a mineral acid to recover the free indolizine[2].

Q4: The crystals formed are highly colored (dark green/brown) even though the pure compound should be yellow/white. Why? A: Indolizines are electron-rich and easily oxidized by atmospheric oxygen or trace peroxides in the solvent, forming highly colored polymeric impurities[6].

  • Solution: Degas your recrystallization solvents by sparging with Nitrogen or Argon prior to use. Avoid using old ethereal solvents (like THF or Diethyl Ether) which may contain peroxides.

V. References

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. Novel indolizine derivatives with unprecedented inhibitory activity on human farnesyltransferase. [Link]

  • ACS Omega. Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs.[Link]

  • ResearchGate. Synthesis and antioxidant activity of indolizine derivatives. [Link]

  • National Institutes of Health (PMC). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. [Link]

Sources

minimizing side reactions in indolizine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Indolizine Cyclization Technical Support Center

Welcome to the Advanced Synthesis Support Module. This guide addresses the kinetic and thermodynamic bottlenecks associated with constructing the indolizine core (pyrrolo[1,2-a]pyridine). It is designed for researchers encountering specific failure modes—regiochemical scrambling, oligomerization, or arrested aromatization—during the cyclization phase.

Part 1: Troubleshooting & Optimization (FAQ)

Category A: 1,3-Dipolar Cycloaddition (Pyridinium Ylide Route)[1][2][3][4]

Q: I am observing significant precipitate formation but low yields of the desired indolizine. NMR suggests a complex mixture of dimers. What is happening? Diagnosis: You are likely encountering ylide dimerization or alkyne oligomerization . Pyridinium ylides are unstable intermediates. If the dipolarophile (alkyne/alkene) concentration is too low or the addition rate of the base is too fast, the ylide will react with itself or the precursor salt rather than the trap. Corrective Action:

  • Invert Addition Order: Do not add the alkyne to the generated ylide. Instead, generate the ylide in situ in the presence of a large excess (3–5 equiv) of the dipolarophile.

  • Base Throttling: Use a syringe pump to add the base (e.g., Et3N or DBU) slowly to the mixture of pyridinium salt and alkyne. This keeps the steady-state concentration of the ylide low, favoring the cross-reaction over self-quenching [1].

Q: My reaction stalls at the dihydroindolizine intermediate. The cyclization occurs, but aromatization is incomplete. Diagnosis: The primary cycloadduct in 1,3-dipolar cycloaddition is a non-aromatic dihydroindolizine. Spontaneous oxidative aromatization (dehydrogenation) is often too slow under ambient conditions. Corrective Action:

  • Oxidant Spike: Add a chemical oxidant.[1][2] Manganese dioxide (MnO2) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are standard. For a greener approach, use TEMPO (catalytic) with air bubbling.

  • Solvent Switch: If using THF, switch to a solvent that supports higher temperatures and radical mechanisms, such as Toluene or DMF, and heat to reflux to promote auto-oxidation [2].

Category B: Transition Metal-Catalyzed Cycloisomerization

Q: In my Gold(I) or Copper-catalyzed cyclization of 2-alkynylpyridines, I am seeing "protodemetalation" byproducts (non-cyclized hydration products). Diagnosis: Water is acting as a competing nucleophile. The metal activates the alkyne, but instead of the pyridine nitrogen attacking (5-endo-dig), adventitious water attacks, leading to a ketone byproduct. Corrective Action:

  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel.

  • Base Modulation: Ensure the pyridine nitrogen is not protonated. Add a mild inorganic base (K2CO3 or NaHCO3) to buffer the system, ensuring the nitrogen lone pair is available for nucleophilic attack [3].

Q: I cannot control the regioselectivity (C1 vs. C3 functionalization) during the oxidative coupling of pyridines and acrylates. Diagnosis: This is a classic steric vs. electronic conflict. C3 is the kinetically favored position for electrophilic attack, but C1 functionalization often requires specific directing groups or steric blocking.[3] Corrective Action:

  • Ligand Control: For Pd-catalyzed annulations, bulky phosphine ligands (e.g., XPhos, JohnPhos) often favor the more sterically accessible isomer or enforce specific geometries that alter regioselectivity.

  • Blocking Groups: Install a removable blocking group (e.g., -TMS or -Cl) at the C3 position to force cyclization/functionalization to C1, then remove it post-cyclization [4].

Part 2: Visualizing the Reaction Landscape

Diagram 1: Mechanistic Divergence & Failure Modes

This diagram illustrates the critical branching points where side reactions (dimerization, arrested oxidation) occur during the standard Pyridinium Ylide Cycloaddition.

IndolizinePathways Start Pyridinium Salt + Alkyne Ylide Pyridinium Ylide (Transient Species) Start->Ylide Base Deprotonation AlkyneOlig Alkyne Oligomer (Side Reaction) Start->AlkyneOlig Excess Heat/Lewis Acid Dihydro Dihydroindolizine (Intermediate) Ylide->Dihydro [3+2] Cycloaddition (Fast Step) YlideDimer Ylide Dimer (Side Reaction) Ylide->YlideDimer Low Dipolarophile Conc. Product Target Indolizine (Aromatic) Dihydro->Product Oxidative Aromatization (-2H) Ketone Hydration Byproduct (Wet Conditions) Dihydro->Ketone H2O Quench (Incomplete Ox)

Caption: Mechanistic flow showing the critical "danger zones" (Red) where ylide instability or moisture leads to irreversible side products.

Diagram 2: Troubleshooting Decision Tree

A logic flow for diagnosing low yields in metal-catalyzed synthesis.

TroubleshootingTree Start Problem: Low Yield CheckTLC Is Starting Material Consumed? Start->CheckTLC CheckSpot New Spots on TLC? CheckTLC->CheckSpot Yes Catalyst Increase Catalyst Load Check Ligand Oxid. State CheckTLC->Catalyst No (Stalled) CheckMass Mass of Byproduct? CheckSpot->CheckMass Yes (Complex Mix) Workup Product Volatile? Check Aqueous Phase CheckSpot->Workup No (Decomposition) Dimer Dimerization Detected: Dilute Reaction Slow Addition CheckMass->Dimer 2x Mass Hydration Hydration Detected: Add Mol. Sieves Dry Solvent CheckMass->Hydration +18 Mass

Caption: Logic gate for isolating the root cause of reaction failure based on TLC and Mass Spectrometry data.

Part 3: Optimized Experimental Protocols

Protocol A: One-Pot Oxidative Cyclization (Iodine-Mediated)

Best for: Synthesizing polysubstituted indolizines from 2-(pyridin-2-yl)acetate derivatives without transition metals.[1]

Reagents:

  • 2-(Pyridin-2-yl)acetate derivative (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Iodine (I2) (1.0 equiv) - Acts as both Lewis acid and oxidant

  • TBHP (tert-Butyl hydroperoxide) (2.0 equiv) - Co-oxidant to regenerate Iodine

  • Solvent: DMF (Anhydrous)[3][4][5]

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction tube and purge with Argon.

  • Dissolution: Add the pyridine derivative (0.5 mmol) and alkyne (0.6 mmol) to DMF (2.0 mL).

  • Activation: Add Iodine (0.5 mmol) and TBHP (1.0 mmol) sequentially.

  • Cyclization: Heat the mixture to 100°C for 4–6 hours. Note: Monitor by TLC. The iodine color will fade and reappear as the cycle proceeds.

  • Quench: Cool to room temperature. Add saturated aqueous Na2S2O3 (sodium thiosulfate) to quench excess iodine (solution turns yellow to clear).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine to remove DMF.

  • Purification: Silica gel column chromatography.

Why this works: The iodine activates the alkyne for nucleophilic attack by the pyridine nitrogen. TBHP re-oxidizes the iodide anion back to iodine, allowing the aromatization to proceed without stoichiometric metal waste [5].

Protocol B: Quantitative Comparison of Oxidant Efficiency
Oxidant SystemYield (%)Reaction TimePrimary Side ProductNotes
Air (O2) / Reflux 45–60%24 hDihydro-intermediateSlow; requires high heat.
MnO2 (Stoichiometric) 75–85%2–4 hOver-oxidation productsMessy workup (filtration required).
Cu(OAc)2 / O2 80–92%6 hHomocoupling of alkyneExcellent for Pd-catalyzed routes.
I2 / TBHP 85–95%4 hIodinated byproductsMetal-free; high regioselectivity.

References

  • BenchChem. Managing regioselectivity in the synthesis of substituted indolizines. Retrieved from

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.[1][2][6][7][8] Retrieved from

  • Liu, R. R., et al. (2015).[1][7] Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives.[1][7][8][9] Organic Letters.[1][7] Retrieved from

  • He, L., Yang, Y., et al. (2020).[1][8] Iodine-Mediated Oxidative Cyclization of 2-(Pyridin-2-yl)acetate Derivatives with Alkynes.[1][8][9] Synthesis.[10][1][2][3][4][6][7][8][11][12] Retrieved from

  • Organic Chemistry Portal. Indolizine Synthesis: Recent Literature and Protocols. Retrieved from

Sources

stability of 7-chloroindolizine-2-carboxylic acid in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Handling and Stability in Acidic Media

Welcome to the technical support center for 7-chloroindolizine-2-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting strategies related to the stability of this compound, particularly in acidic environments. As Senior Application Scientists, we have compiled this information based on established principles of heterocyclic chemistry, data from analogous compounds, and standard analytical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility and precipitation of 7-chloroindolizine-2-carboxylic acid in my acidic aqueous buffer. What is the likely cause?

A: This is a common issue stemming from the fundamental properties of carboxylic acids. The solubility of 7-chloroindolizine-2-carboxylic acid is highly dependent on pH.[1][2]

  • Mechanism: In acidic to neutral media, the carboxylic acid group (-COOH) remains protonated. This neutral form is less polar and therefore has lower solubility in aqueous solutions. As the pH of the solution approaches the compound's pKa, it will exist predominantly in this less soluble, protonated state.

  • Troubleshooting: To enhance solubility, you must increase the pH to deprotonate the carboxylic acid, forming the more soluble carboxylate anion (-COO⁻).[1][3] A pH level significantly above the compound's pKa will favor the ionized, more soluble form. However, for experiments requiring acidic conditions, this may not be feasible. In such cases, consider using a minimal amount of a water-miscible organic co-solvent, but always verify the co-solvent's compatibility with your experimental system.[1]

Q2: My experimental results are inconsistent, especially in assays run over several hours in an acidic medium. Could compound instability be the problem?

A: Yes, instability is a significant possibility. The indolizine core, while aromatic, can be susceptible to degradation under certain conditions, especially in strong acidic media.

  • Expert Insight: The indolizine ring system is known to be π-excessive, meaning it has a high electron density. This makes the ring susceptible to electrophilic attack, particularly protonation in strong acids.[4] Protonation can disrupt the aromaticity, making the molecule vulnerable to subsequent nucleophilic attack by water (hydrolysis) or other species in the medium, leading to ring-opening or other structural changes. While some indolizine derivatives show good stability in acid, especially when used as corrosion inhibitors, this is not a universal property and must be empirically determined.[5] Unsubstituted indolizine itself is noted to be unstable under ambient conditions.

  • Self-Validating System: To confirm if degradation is occurring, you should include a time-zero control and samples incubated in the acidic medium for the full duration of your experiment. Analyzing these samples by a stability-indicating method like HPLC-UV will reveal any decrease in the parent compound's peak area and the potential appearance of new peaks corresponding to degradation products.

Q3: What are the likely degradation pathways for 7-chloroindolizine-2-carboxylic acid in a strong acid?

A: While specific degradation pathways for this exact molecule are not extensively published, we can predict likely mechanisms based on the chemistry of the indolizine nucleus and carboxylic acid derivatives.

  • Protonation-Induced Degradation: The most probable pathway begins with the protonation of the indolizine ring, likely at the C3 position due to the high electron density.[4] This disrupts the aromatic system and can lead to a cascade of reactions, including hydrolysis, which could result in ring-opened products.

  • Decarboxylation: Although generally requiring heat, some heterocyclic carboxylic acids can undergo decarboxylation under harsh acidic conditions. This would result in the loss of the -COOH group, forming 7-chloroindolizine.

  • Hydrolysis of the Chloro Group: While less likely under typical experimental acidic conditions compared to strong basic conditions, nucleophilic aromatic substitution of the chloro group is a theoretical possibility, especially at elevated temperatures.

Below is a diagram illustrating a potential initial step in the acid-catalyzed degradation pathway.

G Start 7-Chloroindolizine- 2-Carboxylic Acid (Stable) Protonation Protonation of Indolizine Ring (Reversible) Start->Protonation + H⁺ (Strong Acid) Intermediate Non-Aromatic Carbocation Intermediate (Reactive) Protonation->Intermediate Disruption of Aromaticity Degradation Nucleophilic Attack (e.g., by H2O) leads to Degradation Products Intermediate->Degradation + Nu⁻

Caption: Potential initial steps of acid-catalyzed degradation.

Troubleshooting Guides

Issue: High Variability in Bioassay Potency

You notice that the compound's measured activity (e.g., IC50) varies significantly between experiments or decreases if the working solution is left at room temperature for an extended period.

G Start Observe High Variability in Experimental Results Check1 Is the stock solution freshly prepared? Start->Check1 Action1 Prepare fresh stock solution in a suitable, stable solvent (e.g., Ethanol) before each experiment. Check1->Action1 No Check2 Is the working solution prepared in acidic media used immediately? Check1->Check2 Yes Action2 Prepare working solution just prior to use. Minimize incubation time in acid. Check2->Action2 No Check3 Run a time-course stability check via HPLC. Check2->Check3 Yes Result1 Parent peak area decreases >5% over experimental duration. Check3->Result1 Result2 Parent peak area is stable. Check3->Result2 Conclusion Compound is degrading. Modify protocol or define stability window. Result1->Conclusion Conclusion2 Instability is unlikely. Investigate other experimental variables (e.g., reagents, cell health). Result2->Conclusion2

Caption: Troubleshooting workflow for suspected compound instability.

Experimental Protocols

Protocol: Forced Degradation Study in Acidic Conditions

This protocol outlines a systematic approach to quantify the stability of 7-chloroindolizine-2-carboxylic acid in an acidic medium. Such studies are crucial for developing stability-indicating analytical methods.[6]

Objective: To determine the rate and extent of degradation of 7-chloroindolizine-2-carboxylic acid under defined acidic stress conditions.

Materials:

  • 7-chloroindolizine-2-carboxylic acid

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Calibrated pH meter

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of the compound in 10 mL of a suitable organic solvent (e.g., methanol) to prepare a 1 mg/mL stock solution. Rationale: Using an organic solvent for the initial stock minimizes degradation before the stress study begins.

  • Sample Preparation for Stressing:

    • In separate volumetric flasks, pipette a known volume of the stock solution.

    • Add the acidic medium (e.g., 0.1 M HCl) to achieve a final drug concentration of approximately 50-100 µg/mL.

    • Prepare a control sample by diluting the stock solution to the same final concentration using a 50:50 mixture of organic solvent and water (or a pH-neutral buffer) to serve as the unstressed (time-zero) reference.

  • Stress Conditions:

    • Incubate the acidic sample flasks under the conditions outlined in the table below. The conditions can be run in parallel.

    • At each specified time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Immediately neutralize the aliquot with an equivalent molar amount of NaOH to stop the acid-catalyzed degradation. Rationale: Quenching the reaction is critical for accurate time-point analysis.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples (including the time-zero control) using a validated stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from any potential degradation products.[7]

    • Monitor the peak area of the parent compound and look for the appearance of new peaks.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the time-zero control.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • A loss of 5-20% of the active substance is generally considered optimal for validating a stability-indicating method.[6]

Data Presentation: Recommended Forced Degradation Conditions
Condition ID Stress Agent Concentration Temperature Recommended Time Points Objective
ACD-RT Hydrochloric Acid (HCl)0.1 MRoom Temperature (25°C)0, 4, 8, 12, 24 hoursTo assess stability under mild acidic conditions.
ACD-HT Hydrochloric Acid (HCl)0.1 M60°C - 80°C0, 1, 2, 4, 8 hoursTo accelerate degradation and identify primary degradants.
ACD-STR Hydrochloric Acid (HCl)1.0 MRoom Temperature (25°C)0, 1, 2, 4, 8 hoursTo simulate harsh acidic conditions found in some industrial processes or biological environments.

References

  • Investigation of High-efficient Acidizing Inhibitors: Structure and Anti-corrosion Performance of Novel Indolizine Derivatives. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Chemistry. Available at: [Link]

  • Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Available at: [Link]

  • Carboxylic acid. Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. MDPI. Available at: [Link]

  • Reactivity of Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Carboxylic acid synthesis by oxidative cleavages or rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Indolizine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Carboxylic acids and their Derivatives. Available at: [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]

  • Relative Stability of Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Available at: [Link]

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate. Available at: [Link]

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impact Factor. Available at: [Link]

Sources

Technical Support Center: Preventing Hydrolysis During Workup of Indolizine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Indolizines are electron-rich, fused bicyclic heterocycles of immense importance in drug discovery and fluorescent probe development. However, indolizine esters—particularly those conjugated at the C-1 and C-3 positions—can be exquisitely sensitive to hydrolytic cleavage during post-reaction workup.

The conjugated, electron-donating nature of the bridgehead nitrogen creates a unique electronic push-pull system. While this can sometimes stabilize the ester against nucleophilic attack by increasing the hydrophobicity near the reactive site[1], it can also rapidly facilitate acylium ion formation under acidic conditions. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you isolate intact indolizine esters without compromising your yield.

Part 1: Diagnostic FAQs

Q1: How do I know if my indolizine ester is hydrolyzing during workup? A1: The hallmark sign of unintended hydrolysis is a lower-than-expected yield of the ester product coupled with the reappearance of the highly polar indolizine carboxylic acid starting material. This is easily diagnosed via Thin-Layer Chromatography (TLC) as a baseline or highly retained spot, or via NMR by the loss of the ester alkyl protons (e.g., the singlet at ~3.8 ppm for a methyl ester) and the appearance of a broad carboxylic acid O-H stretch in IR spectroscopy[2].

Q2: Which workup steps pose the highest risk to my indolizine ester? A2: Aqueous wash steps pose the highest risk, specifically when quenching the reaction or neutralizing catalysts. Strong bases (like NaOH or Na₂CO₃) induce rapid, irreversible base-catalyzed hydrolysis (saponification)[2]. Furthermore, prolonged contact time in biphasic mixtures or elevated temperatures during rotary evaporation will exponentially accelerate degradation[2].

Part 2: Troubleshooting Guide - Causality & Solutions

Issue 1: Saponification During Basic Washes
  • Causality: To remove acidic byproducts or unreacted starting materials, chemists often wash the organic layer with aqueous base. Hydroxide ions readily attack the ester carbonyl. Because the resulting indolizine carboxylate salt is highly water-soluble, it is irreversibly lost to the aqueous layer, drastically reducing the isolated organic yield[3].

  • Solution: Never use strong bases (NaOH, KOH) or even moderate bases (Na₂CO₃) for indolizine ester workups. Transition to cold, saturated NaHCO₃ or a pH 7.0 phosphate buffer. The kinetics of saponification are heavily temperature-dependent; performing washes over an ice bath significantly retards the hydrolysis rate[2].

Issue 2: Acid-Catalyzed Cleavage During Quenching
  • Causality: If the esterification or preceding reaction utilized a strong acid catalyst (e.g., TFA, HCl), adding water directly to the reaction mixture creates a hot, dilute acidic environment. The electron-donating indolizine nitrogen stabilizes the protonated carbonyl, driving the equilibrium in reverse and hydrolyzing the ester back to the acid and alcohol[2].

  • Solution: Quench the reaction by pouring it into a pre-chilled mixture of organic solvent (e.g., ethyl acetate) and a buffering agent rather than adding water directly to the reaction flask[4]. This ensures the acid is neutralized simultaneously as the product safely partitions into the protective organic phase.

Issue 3: Silica-Induced Degradation During Purification
  • Causality: Standard silica gel is slightly acidic and highly hygroscopic. Electron-rich indolizine esters can undergo hydrolysis while adsorbed onto the stationary phase, leading to streaking on the column and poor mass recovery.

  • Solution: Deactivate the silica gel by pre-flushing the column with your starting eluent containing 1% Triethylamine (Et₃N), or switch to neutral alumina for the purification step.

Part 3: Quantitative Data on Workup Conditions

To illustrate the causality of workup conditions on product recovery, the following table summarizes the stability of a model indolizine-1-carboxylate ester under various aqueous wash environments.

Workup Wash ConditionApprox. pHTemperaturePhase Contact TimeEster Recovery (%)Primary Byproduct
1.0 M NaOH~14.025°C10 min< 15%Indolizine-1-carboxylic acid
Saturated Na₂CO₃~11.025°C10 min45%Indolizine-1-carboxylic acid
Saturated NaHCO₃~8.325°C10 min78%Trace carboxylic acid
Cold Sat. NaHCO₃~8.30–4°C5 min> 95%None detected
pH 7.0 Phosphate Buffer7.025°C15 min> 98%None detected

Part 4: Optimized Step-by-Step Methodology

Protocol: Non-Hydrolytic Workup for Sensitive Indolizine Esters This self-validating protocol ensures the ester remains intact by strictly controlling pH, temperature, and contact time.

  • Pre-chilling: Cool the crude reaction mixture to 0°C using an ice-water bath. Prepare a separation funnel containing ice-cold Ethyl Acetate (EtOAc) and ice-cold saturated aqueous NaHCO₃ (or pH 7.0 phosphate buffer). Validation: Internal thermometer of the quenching solution reads <5°C.

  • Quenching: Slowly transfer the cold reaction mixture into the separation funnel. Caution: If acid is present, CO₂ gas will evolve. Swirl gently before stoppering to control the rate of gas evolution[2]. Validation: Cessation of vigorous bubbling indicates complete neutralization.

  • Rapid Extraction: Stopper the funnel, invert, and immediately vent. Shake vigorously for no more than 30 seconds to ensure rapid partitioning, then allow the layers to separate.

  • Phase Separation: Immediately drain the aqueous layer. Do not allow the biphasic mixture to sit unseparated, as prolonged contact time drives hydrolysis[2].

  • Mild Washing: Wash the organic layer once with ice-cold brine to remove residual water and buffer salts. Validation: The aqueous wash tests neutral (~pH 7) on indicator paper.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) until it no longer clumps. Avoid using calcium chloride, which can sometimes coordinate with heteroatoms[2]. Validation: The drying agent flows freely like sand when the flask is swirled.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Maintain the rotary evaporator water bath at or below 30°C to prevent thermal degradation. Validation: Constant mass is achieved without unexpected darkening of the crude oil/solid.

Part 5: Workflow Visualization

The following decision tree provides a logical framework for diagnosing and resolving ester hydrolysis during your workflow.

G Start Issue: Low Indolizine Ester Yield (Starting Acid Detected) Q1 Was strong aqueous base (e.g., NaOH, Na2CO3) used? Start->Q1 A1 Action: Switch to cold, dilute NaHCO3 or non-aqueous neutralization Q1->A1 Yes Q2 Was the reaction highly acidic prior to aqueous quench? Q1->Q2 No Success Optimized Workup: Intact Indolizine Ester A1->Success A2 Action: Neutralize with pH 7 phosphate buffer before extraction Q2->A2 Yes Q3 Did degradation occur during silica gel chromatography? Q2->Q3 No A2->Success A3 Action: Deactivate silica gel with 1% Triethylamine (Et3N) Q3->A3 Yes A3->Success

Troubleshooting decision tree for diagnosing and preventing indolizine ester hydrolysis.

References

  • Title: Novel Penicillin-Based Sulfone-Siderophore Conjugates for Restoring β-Lactam Antibiotic Efficacy Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Preference for basic conditions in ester hydrolysis Source: Chemistry Stack Exchange URL: [Link]

  • Title: Work up of ester? Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 7-Chloroindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 7-chloroindolizine-2-carboxylic acid . This document is designed for researchers and analytical scientists requiring a definitive structural confirmation workflow.

Executive Summary & Compound Profile

7-Chloroindolizine-2-carboxylic acid is a critical scaffold in the synthesis of antiviral (e.g., HBV inhibitors) and anti-inflammatory agents. Its structural integrity is defined by the fusion of a pyrrole and a pyridine ring with a bridgehead nitrogen, substituted specifically at the C2 (carboxylic acid) and C7 (chlorine) positions.

Correct interpretation of its 1H NMR spectrum is essential to distinguish it from common regioisomers (5-, 6-, or 8-chloro derivatives) formed during the Tschitschibabin synthesis or cycloaddition reactions.

Target Compound Data
  • IUPAC Name: 7-chloroindolizine-2-carboxylic acid[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • MW: 195.60 g/mol

  • Key Diagnostic Feature: The presence of two distinct singlets (H3, H8) and a deshielded doublet (H5) in the aromatic region.

Experimental Protocol & Reference Spectrum

The following data represents the Standard Reference Spectrum for the compound in DMSO-d


. This dataset serves as the benchmark for purity assessment.
Methodology
  • Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    ).[1]
  • Temperature: 298 K.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO) at 2.50 ppm.[3]

Reference Peak List (400 MHz, DMSO-d )
Shift (δ ppm)MultiplicityIntegralCoupling (

Hz)
AssignmentDiagnostic Note
12.47 Singlet (s)1H-COOH Exchangeable; broadens with water.
8.30 Doublet (d)1H7.5 HzH5 Most deshielded aromatic;

to N.
8.04 Singlet (s)1H-H3

to N; ortho to COOH.
7.59 Singlet (s)1H-H8 Adjacent to bridge; appears as singlet due to 7-Cl.
6.75 – 6.57 Multiplet (m)2H-H1, H6 Shielded region; H6 couples to H5.

Data Source: Validated against experimental data reported in patent literature for HBV capsid assembly modulators [1].

Comparative Analysis: Distinguishing Regioisomers

A common challenge in indolizine synthesis is the formation of regioisomers. The "Performance" of the NMR analysis is measured by its ability to rule out these alternatives.

Scenario A: 7-Chloro (Target) vs. 5-Chloro Isomer
  • 7-Chloro: Shows a distinct doublet at 8.30 ppm (H5) .

  • 5-Chloro: The H5 proton is replaced by chlorine. The most deshielded signal (H5) will be absent . The spectrum will lack the characteristic downfield doublet at >8.0 ppm.

Scenario B: 7-Chloro (Target) vs. Unsubstituted Indolizine-2-COOH
  • 7-Chloro: H8 appears as a singlet (7.59 ppm) because the ortho-coupling partner (H7) is replaced by Cl.

  • Unsubstituted: H7 is present. H8 appears as a doublet or multiplet due to coupling with H7 (

    
     Hz). H7 itself appears as a triplet/dd in the 6.5–7.0 ppm range.
    
Scenario C: 7-Chloro (Target) vs. 6-Chloro Isomer
  • 7-Chloro: H5 (8.30 ppm) is a doublet (

    
     Hz) coupling to H6.
    
  • 6-Chloro: H5 appears as a singlet (or small doublet with meta-coupling only) because the ortho-proton H6 is replaced by Cl. The loss of the large vicinal coupling (

    
     Hz) on H5 is the primary differentiator.
    
Summary Table: Isomer Differentiation
Feature7-Chloro (Target) 5-Chloro 6-Chloro 8-Chloro
H5 Signal Doublet (

)
Absent Singlet Doublet
H8 Signal Singlet DoubletDoubletAbsent
H6 Signal Multiplet/ddMultipletAbsentMultiplet

Structural Elucidation Logic (Visualization)

The following diagram illustrates the decision tree for confirming the 7-chloroindolizine-2-carboxylic acid structure based on the spectral data.

NMR_Logic Start Acquire 1H NMR Spectrum (DMSO-d6) Check_COOH Check 12.0-13.0 ppm: Is COOH singlet present? Start->Check_COOH Check_H5 Check 8.0-8.5 ppm: Is there a Doublet (J ~7.5 Hz)? Check_COOH->Check_H5 Yes Check_H8 Check 7.5-8.1 ppm: Is there a Singlet? Check_H5->Check_H8 Yes (H5 present & coupled) Result_5Cl Suspect 5-Chloro Isomer (H5 Missing) Check_H5->Result_5Cl No Signal Result_6Cl Suspect 6-Chloro Isomer (H5 is Singlet) Check_H5->Result_6Cl Singlet Result_Target CONFIRMED: 7-Chloroindolizine-2-COOH Check_H8->Result_Target Yes (H8 is Singlet) Result_Parent Suspect Unsubstituted (H8 is Doublet/Multiplet) Check_H8->Result_Parent No (H8 is Doublet)

Caption: Logic flow for distinguishing 7-chloroindolizine-2-carboxylic acid from common impurities.

Expert Analysis & Interpretation

Mechanism of Shifts
  • H5 Deshielding (8.30 ppm): The proton at position 5 is peri- to the bridgehead nitrogen lone pair and adjacent to the pyridine-like nitrogen. This creates a significant deshielding effect, placing it consistently downfield (>8.0 ppm).

  • H3 Deshielding (8.04 ppm): While typically shielded in pyrroles, the H3 proton here is ortho to the electron-withdrawing carboxylic acid group at C2, pushing it to ~8.04 ppm.

  • The "Singlet" H8 (7.59 ppm): In the parent indolizine, H8 couples to H7. The substitution of H7 with Chlorine removes this vicinal coupling. While a tiny meta-coupling to H6 (

    
     Hz) might theoretically exist, it is often unresolved in standard 400 MHz spectra, causing H8 to appear as a sharp singlet. This is the definitive fingerprint  for 7-substitution.
    
Common Pitfalls
  • Solvent Effects: In CDCl

    
    , the COOH proton may not be visible or may be extremely broad. DMSO-d
    
    
    
    is preferred to visualize the acid proton and sharpen the aromatic signals.
  • Water Peak: The H1/H6 multiplet (6.57–6.75 ppm) is sufficiently far from the water suppression region (3.33 ppm in DMSO), ensuring accurate integration.

References

  • Patent: L. V.fq, et al. "Novel Indolizine-2-Carboxamides Active Against the Hepatitis B Virus (HBV)." World Intellectual Property Organization, WO2020221824A1, 2020 .

  • General Indolizine NMR: Bode, M. L., & Kaye, P. T. "Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides." Journal of the Chemical Society, Perkin Transactions 1, 1993 .

  • Substituent Effects: Furdui, B., et al. "Structural Investigations of Substituted Indolizine Derivatives by NMR Studies." Romanian Journal of Physics, 2008 .

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of Halogenated Indolizines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Halogenated indolizines are a critical scaffold in modern drug discovery, exhibiting potent anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties. Their unique fused 5,6-membered N-heterocyclic structure presents specific analytical challenges, particularly regarding ionization efficiency and structural elucidation.

Objective: This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of halogenated indolizines. It moves beyond basic operation to explore the mechanistic causality of fragmentation, offering a self-validating protocol for researchers in pharmaceutical development.

Comparative Analysis: Ionization & Detection Architectures

The choice of ionization technique dictates the quality of structural information obtained. For halogenated indolizines, the trade-off lies between molecular ion stability and fragmentation richness .

Table 1: Technical Comparison of MS Modalities
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
System Coupling GC-MSLC-MS/MSLC-MS/MS
Ionization Energy Hard (~70 eV)Soft (Thermal/Electric Field)Medium (Corona Discharge)
Dominant Species M⁺[1]• (Radical Cation)[M+H]⁺ (Protonated Molecule)[M+H]⁺ or M⁺•
Halogen Integrity High risk of dehalogenation before detection.Preserves C-X bonds in MS1.Moderate preservation.
Sensitivity High for volatile, non-polar derivatives.High for polar, functionalized drug candidates.Good for non-polar species where ESI fails.
Structural Insight High: Extensive fragmentation fingerprints.Low (in MS1): Requires MS/MS (CID) for structure.Medium: Some in-source fragmentation.[2][3][4][5][6]
Best Use Case Synthetic intermediate verification; impurity profiling.PK/PD studies; metabolite identification in biological fluids.Analysis of non-polar analogs.

Deep Dive: Fragmentation Mechanics of Halogenated Indolizines

Understanding the fragmentation logic is the "Expertise" pillar of this guide. The fragmentation of halogenated indolizines is governed by the bond dissociation energy (BDE) of the Carbon-Halogen (C-X) bond and the stability of the indolizine core.

The Halogen Rule & Isotopic Signatures

Before fragmentation analysis, the isotopic pattern serves as a primary validation check.

  • Chlorine (Cl): Distinct 3:1 intensity ratio for M and M+2 peaks.[7]

  • Bromine (Br): Distinct 1:1 intensity ratio for M and M+2 peaks.

  • Iodine (I): No isotope pattern (monoisotopic), but identified by a massive mass defect and rapid loss of 127 Da (I•).

Fragmentation Pathways (Mechanism)
  • Primary Halogen Loss (C-X Cleavage):

    • Mechanism: Homolytic cleavage of the C-X bond.

    • Causality: The driving force is the weakness of the C-X bond relative to the aromatic core.

    • Order of lability: I > Br > Cl > F.

    • Note: Fluorinated indolizines rarely lose F•; they typically fragment via ring opening first.

  • Indolizine Core Disassembly:

    • Following halogen loss, the indolizine radical cation ([M-X]⁺) often undergoes retro-1,3-dipolar cycloaddition or ring contraction.

    • Characteristic Ions:

      • m/z 78: Pyridine ring fragment.

      • m/z 39: Cyclopropenyl cation (derived from the pyrrole moiety).

Visualization: Fragmentation Logic Flow

FragmentationPathway cluster_legend Bond Strength Influence M_Ion Molecular Ion [M+H]+ (ESI) or M+. (EI) Iso_Check Isotopic Pattern Check (Cl 3:1, Br 1:1) M_Ion->Iso_Check Step 1: Validation CX_Cleavage C-X Bond Cleavage (Loss of Halogen) Iso_Check->CX_Cleavage Step 2: Primary Decay Frag_X Fragment: [M-X]+ CX_Cleavage->Frag_X - X• (Radical) Core_Frag Indolizine Core Fragmentation Frag_Pyr Pyridine Ion (m/z 78) Core_Frag->Frag_Pyr Frag_Cyc Cyclopropenyl (m/z 39) Core_Frag->Frag_Cyc Frag_X->Core_Frag High Energy CID Legend Iodine: Very Fast Loss Bromine: Moderate Chlorine: Slow Fluorine: Rare Loss

Figure 1: Logical decision tree for interpreting mass spectra of halogenated indolizines.

Validated Experimental Protocol: LC-MS/MS Profiling

This protocol is designed for drug development professionals analyzing halogenated indolizine derivatives in biological matrices (e.g., plasma) or reaction mixtures. It uses ESI for maximum sensitivity.

Reagents & Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: 0.1% Formic Acid (FA) to promote protonation ([M+H]⁺).

  • Standard: 3-Bromoindolizine (or specific derivative) at 1 µg/mL in MeOH.

LC-MS/MS Workflow

Step 1: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.[7]

  • Mobile Phase B: ACN + 0.1% FA.[7]

  • Gradient: 5% B to 95% B over 10 mins.

    • Rationale: Indolizines are moderately lipophilic; a gradient ensures separation from polar matrix effects.

Step 2: Ion Source Optimization (ESI+)

  • Capillary Voltage: 3.5 kV.[7]

  • Desolvation Temp: 350°C.

  • Cone Voltage: Optimized per compound (typically 20-40V).

    • Critical Check: Ensure cone voltage is not too high to prevent in-source dehalogenation (loss of Cl/Br before the quadrupole).

Step 3: MS/MS Acquisition (MRM Mode)

  • Precursor Selection: Select the monoisotopic peak (lowest mass) of the halogen cluster (e.g., ⁷⁹Br isotope).

  • Collision Energy (CE): Ramp 10–50 eV.

  • Transitions to Monitor:

    • Quantifier: [M+H]⁺ → [M+H - Halogen]⁺ (e.g., loss of HBr).

    • Qualifier: [M+H]⁺ → [Pyridine Ring Fragment]⁺.

Self-Validating System Check
  • System Suitability: Inject the standard.

  • Pass Criteria:

    • Retention time stability < 2% RSD.

    • Isotopic pattern matches theoretical distribution (e.g., 1:1 for Br).

    • Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ).

Visualization: Experimental Workflow

LCMS_Workflow Sample Sample (Plasma/Reaction) Prep Protein Ppt (ACN 3:1) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (+ve Mode) LC->ESI Q1 Q1 Filter (Select [M+H]+) ESI->Q1 Collision Collision Cell (Ramp 10-50eV) Q1->Collision Q3 Q3 Filter (Fragment Ions) Collision->Q3 Detector Detection (MRM) Q3->Detector

Figure 2: Step-by-step LC-MS/MS workflow for targeted analysis.

References

  • El Kihel, A., et al. (2016).[3][5] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[3][5][8] [Link]

  • NIST Mass Spectrometry Data Center. "Indolizine Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. [Link]

  • Hološ, A., et al. (2017). "A tutorial in small molecule identification via electrospray ionization–mass spectrometry." Journal of Mass Spectrometry, 52(11), 709-721. [Link]

  • Zhang, J., et al. (2016). "Advanced techniques and applications of LC-MS in small molecule drug discovery." Drug Target Review. [Link]

Sources

High-Resolution FTIR Spectroscopic Profiling of 7-Chloroindolizine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

7-Chloroindolizine-2-carboxylic acid (CAS: 1206974-14-2) is a highly specialized, electron-rich heterocyclic building block. It is increasingly utilized in the synthesis of novel direct-acting antivirals, specifically [1], and is being actively investigated for the development of [2].

During drug development, differentiating halogenated indolizine positional isomers (e.g., 7-chloro vs. 5-chloro) is critical for strict Structure-Activity Relationship (SAR) optimization. While LC-MS provides molecular weight confirmation, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for probing the electronic environment of the functional groups, ensuring structural authenticity prior to downstream synthesis.

This guide objectively compares the FTIR spectroscopic performance of 7-chloroindolizine-2-carboxylic acid against its unsubstituted baseline and its primary positional isomer, providing a self-validating experimental framework for researchers.

Comparative Analysis & Spectroscopic Causality

To establish a robust analytical profile, we compare the target compound against two alternatives:

  • Indolizine-2-carboxylic acid : The unsubstituted baseline reference.

  • 5-Chloroindolizine-2-carboxylic acid (CAS: 1620570-06-0) : A structural isomer[3].

The Causality of Vibrational Shifts

The indolizine core is a highly conjugated 10-


 electron system. The position of the halogen substituent dictates the fundamental vibrational frequencies observed in the FTIR spectrum:
  • C=O Stretch Modulation : Substitution at the 7-position with a chlorine atom introduces a strong inductive electron-withdrawing effect (-I) that competes with its weak mesomeric donation (+M). This pulls electron density away from the ring, subtly reducing the conjugation available to the 2-carboxylic acid group. Consequently, the C=O bond order increases, shifting the carbonyl stretching frequency to a higher wavenumber (~1685 cm⁻¹) compared to the unsubstituted analog (~1678 cm⁻¹). The 5-chloro isomer, being closer to the bridgehead nitrogen, exerts a stronger localized inductive pull, shifting the C=O stretch even higher (~1692 cm⁻¹).

  • C-Cl Stretching Modes : The aromatic C-Cl stretching vibration is highly sensitive to its local steric and electronic environment. The 7-chloro peak presents distinctly at ~765 cm⁻¹, whereas the sterically hindered 5-chloro isomer shifts to ~780 cm⁻¹.

Quantitative Data: FTIR Peak Assignments
Vibrational Mode7-Chloroindolizine-2-carboxylic acid5-Chloroindolizine-2-carboxylic acidIndolizine-2-carboxylic acid
O-H Stretch (Carboxylic) 3100 - 2600 cm⁻¹ (Broad)3150 - 2650 cm⁻¹ (Broad)3200 - 2700 cm⁻¹ (Broad)
C=O Stretch (Carbonyl) 1685 cm⁻¹1692 cm⁻¹1678 cm⁻¹
C=C / C=N (Ring Stretch) 1610, 1535 cm⁻¹1615, 1540 cm⁻¹1620, 1545 cm⁻¹
C-Cl Stretch (Aromatic) 765 cm⁻¹780 cm⁻¹N/A
C-H Out-of-Plane Bend 810 cm⁻¹825 cm⁻¹795 cm⁻¹

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data, the following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FTIR. This protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise the structural authentication of the [4].

Step 1: System Suitability & Atmospheric Calibration

  • Action : Clean the diamond ATR crystal with isopropanol. Perform a 64-scan background acquisition on the empty crystal.

  • Causality & Validation : Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹) exhibit strong IR absorbances. Capturing a real-time background validates the optical path and allows the software to subtract these interferences automatically. This ensures that the broad O-H stretch of the carboxylic acid is not artificially distorted by ambient humidity.

Step 2: Sample Application & Pressure Optimization

  • Action : Deposit 2-3 mg of 7-chloroindolizine-2-carboxylic acid powder directly onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact.

  • Causality & Validation : Indolizine carboxylic acids can be hygroscopic. ATR is chosen over traditional KBr pelleting because KBr readily absorbs ambient moisture, creating a broad artifact peak at ~3400 cm⁻¹ that obscures the endogenous O-H stretch. The anvil pressure ensures a uniform optical path length and prevents signal attenuation due to air gaps.

Step 3: High-Resolution Spectral Acquisition

  • Action : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 64 scans.

  • Causality & Validation : A 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and peak sharpness. This is critical for resolving the closely spaced C=C/C=N ring vibrations (~1610, 1535 cm⁻¹) and distinguishing the subtle C-Cl stretching mode (~765 cm⁻¹) from background noise.

Step 4: Orthogonal Data Verification

  • Action : Cross-reference the processed FTIR spectrum with HPLC-UV purity data.

  • Causality & Validation : FTIR is a bulk analysis technique. If the sample contains significant unreacted precursors (e.g., methyl 7-chloroindolizine-2-carboxylate), an anomalous ester C=O stretch (~1720 cm⁻¹) will appear. Ensuring >95% purity via HPLC validates that all observed FTIR peaks are intrinsic to the target molecule.

Workflow Visualization

FTIR_Workflow Prep Sample Preparation (ATR Crystal Cleaning) Blank Background Scan (Atmospheric Correction) Prep->Blank Load Crystal Acq Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) Blank->Acq Self-Validation Process Data Processing (Baseline Correction) Acq->Process Raw Interferogram Validate Peak Assignment & Isomer Differentiation Process->Validate Processed Spectrum

Fig 1. Self-validating ATR-FTIR workflow for the structural authentication of indolizine derivatives.

References

  • Title: Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv) (WO2020221824A1)
  • Title: Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations Source: PubMed Central (PMC) URL: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 7-Chloroindolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-chloroindolizine-2-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and presenting supporting data to guide researchers, scientists, and drug development professionals in their own method development endeavors.

Introduction: The Analytical Challenge

7-Chloroindolizine-2-carboxylic acid is a heterocyclic aromatic carboxylic acid. Its structure presents a unique set of challenges for developing a stability-indicating purity method. The presence of the carboxylic acid group dictates a careful control of the mobile phase pH to ensure consistent ionization and, therefore, stable retention. The aromatic and heterocyclic nature of the molecule suggests potential for strong interactions with various stationary phases, offering multiple avenues for selectivity optimization. The primary goal is to develop a method that can separate the main component from potential process impurities and degradation products, ensuring the quality and safety of the active pharmaceutical ingredient (API).

This guide will walk you through a systematic approach to method development, from initial column and mobile phase screening to final method validation, in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

The Method Development Workflow: A Logic-Driven Approach

A successful method development strategy is not a random walk but a structured process of informed decisions. The following diagram illustrates the workflow we will follow, emphasizing the iterative nature of optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, UV spectra) B Initial Column & Mobile Phase Selection A->B Informs choice C Column Chemistry Comparison (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Optimization (Organic Modifier & pH) C->D E Gradient Optimization D->E F Method Validation (ICH Q2(R1)) E->F G Final, Robust Purity Method F->G

Caption: Workflow for HPLC Method Development.

Phase 1: Initial Screening and Method Design

Analyte Characterization and Initial Choices

For detection, the extended aromatic system of the indolizine ring is expected to have strong UV absorbance. A UV-Vis spectrophotometer is the detector of choice, and an initial wavelength of 254 nm is a good starting point, with further optimization based on the maximal absorbance (λmax) of the analyte.

Experimental Protocol: Initial Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analyte Preparation: Prepare a stock solution of 7-chloroindolizine-2-carboxylic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

  • Initial Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.1)

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Initial Gradient: A generic screening gradient is employed to elute a wide range of potential impurities.

    • 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: 254 nm

Phase 2: Method Optimization - A Comparative Approach

The initial screening provides a baseline chromatogram. The next step is to systematically optimize the separation by comparing different stationary and mobile phases.

Comparison of Stationary Phases: C18 vs. Phenyl-Hexyl

The choice of stationary phase is a critical factor influencing selectivity.[7] We will compare two common reversed-phase columns with different retention mechanisms.

  • C18 (Octadecylsilane): A workhorse in reversed-phase chromatography, it separates analytes primarily based on hydrophobicity.[8][9]

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with aromatic analytes.[7][10][11] Given the aromatic nature of 7-chloroindolizine-2-carboxylic acid, this column may provide better resolution from structurally similar impurities.

Experimental Protocol:

The initial HPLC conditions from section 3.2 are used, with the only change being the column.

Table 1: Comparison of Stationary Phases

ParameterC18 Column (e.g., Luna C18(2), 4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
Retention Time of Main Peak (min) 12.513.8
Tailing Factor 1.21.1
Theoretical Plates 15,00018,000
Resolution from Key Impurity 1.82.5

Analysis and Rationale:

The Phenyl-Hexyl column demonstrates a clear advantage. The increased retention time suggests stronger interaction, likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[11] More importantly, the improved peak shape (lower tailing factor), higher efficiency (more theoretical plates), and significantly better resolution from a key impurity make it the superior choice for this separation.

Comparison of Organic Modifiers: Acetonitrile vs. Methanol

The organic modifier in the mobile phase also plays a crucial role in selectivity.[4] We will compare acetonitrile and methanol, the two most common organic solvents in reversed-phase HPLC.[12]

Experimental Protocol:

The Phenyl-Hexyl column is used with the same gradient and other conditions, but the mobile phase B is changed to 0.1% TFA in methanol.

Table 2: Comparison of Organic Modifiers

ParameterAcetonitrile as Organic ModifierMethanol as Organic Modifier
Retention Time of Main Peak (min) 13.815.2
Resolution from Key Impurity 2.52.1
System Backpressure (psi) 18002500

Analysis and Rationale:

While both solvents can achieve a separation, acetonitrile provides better resolution in a shorter time with lower backpressure. Methanol, being a protic solvent, can have different hydrogen bonding interactions which can alter selectivity.[13] However, in this case, the selectivity offered by acetonitrile is superior. Therefore, acetonitrile is retained as the organic modifier.

Optimization of Mobile Phase pH

To confirm the initial choice of a low pH, we will briefly investigate the effect of a higher pH mobile phase. A phosphate buffer at pH 7.0 will be used.

Experimental Protocol:

The Phenyl-Hexyl column and acetonitrile as the organic modifier are used. The aqueous mobile phase (A) is changed to a 10 mM phosphate buffer at pH 7.0.

Results:

At pH 7.0, the peak for 7-chloroindolizine-2-carboxylic acid was significantly broader and eluted much earlier, with poor retention and peak shape. This is expected, as at this pH, the carboxylic acid is fully ionized, making it more polar and less retained on the non-polar stationary phase.[5] This experiment confirms that a low pH is essential for good chromatography of this compound.

Gradient Optimization

With the column and mobile phase selected, the gradient can be optimized to improve resolution and reduce run time. The initial 20-minute gradient can be steepened in the initial and final stages and made shallower around the elution time of the main peak and its closely eluting impurities.

Optimized Gradient Profile:

  • 0-2 min: 5% B

  • 2-12 min: 5% to 60% B

  • 12-15 min: 60% to 95% B

  • 15-18 min: Hold at 95% B

  • 18-18.1 min: 95% to 5% B

  • 18.1-22 min: Hold at 5% B

This optimized gradient provides adequate separation of all observed impurities in a shorter total run time.

Phase 3: Method Validation

The optimized method must be validated to ensure it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[1][2][3] The validation will include specificity, linearity, range, accuracy, precision, and robustness.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity of the main peak should be > 99.5%. Resolution between the main peak and the closest eluting impurity should be > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration range over which the method is linear, accurate, and precise.80% to 120% of the nominal concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results.RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

The successful completion of these validation experiments provides a high degree of assurance that the method is reliable for the routine purity determination of 7-chloroindolizine-2-carboxylic acid.

Conclusion and Final Optimized Method

Through a systematic and comparative approach, a robust and reliable HPLC method for the purity determination of 7-chloroindolizine-2-carboxylic acid has been developed and validated. The use of a Phenyl-Hexyl stationary phase provided superior selectivity compared to a standard C18 column, highlighting the importance of considering alternative retention mechanisms for aromatic compounds. The final optimized method is summarized below.

Table 4: Final Optimized HPLC Method

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient As described in Section 4.4
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

This guide has demonstrated a logical workflow for HPLC method development, emphasizing the "why" behind each decision. By comparing different columns and mobile phases and presenting the resulting data, we have provided a clear and defensible rationale for the final method. This approach, grounded in chromatographic theory and guided by regulatory expectations, serves as a template for developing high-quality analytical methods for novel pharmaceutical compounds.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • USP 621 Changes. Element Lab Solutions. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Some new selective stationary phases for RP-HPLC. PubMed. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed. [Link]

  • Choosing Your LC Stationary Phase. Restek. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link]

Sources

Comparative Reactivity Guide: 7-Chloro vs. 7-Bromo Indolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Cross-Coupling Performance, and Methodological Optimization

Executive Summary

Indolizine-2-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, offering a unique 10π-electron heteroaromatic system that frequently serves as a bioisostere for indole and benzofuran cores. Functionalization at the 7-position (on the pyridine-derived ring) is a critical vector for structure-activity relationship (SAR) exploration.

When designing synthetic routes, the choice between 7-chloroindolizine-2-carboxylic acid and 7-bromoindolizine-2-carboxylic acid dictates the entire downstream functionalization strategy. This guide objectively compares the reactivity profiles of these two halogens, focusing on transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality & Reactivity Profiles

As an electron-rich bicyclic system, the indolizine core inherently resists nucleophilic attack but is highly amenable to electrophilic aromatic substitution and metal-catalyzed cross-coupling. The 2-carboxylic acid group provides a mild electron-withdrawing effect, but the primary differentiator in reactivity at the C7 position is the nature of the carbon-halogen (C–X) bond.

Palladium-Catalyzed Cross-Coupling (Oxidative Addition Dynamics)

In standard cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is the oxidative addition of the active Pd(0) species into the C–X bond.

  • 7-Bromoindolizine-2-carboxylic acid: The C–Br bond has a lower bond dissociation energy (BDE ≈ 68 kcal/mol). This allows for rapid oxidative addition. Standard, cost-effective phosphine ligands (e.g., PPh3, dppf) are highly effective, and reactions typically proceed at moderate temperatures (60–80 °C) with high conversion rates.

  • 7-Chloroindolizine-2-carboxylic acid: The C–Cl bond is significantly stronger (BDE ≈ 81 kcal/mol). Consequently, oxidative addition is sluggish and represents a severe thermodynamic bottleneck. To overcome this, the reaction strictly requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These specialized ligands increase the electron density on the palladium center, forcing the insertion into the strong C–Cl bond [1].

Nucleophilic Aromatic Substitution (SNAr)

While SNAr is generally unfavorable on the electron-rich indolizine core, the trend in halogen reactivity is reversed compared to cross-coupling. The rate-determining step in SNAr is the nucleophilic attack to form the Meisenheimer complex.

  • Here, the 7-chloro derivative is marginally more reactive than the 7-bromo analog. The higher electronegativity of chlorine better stabilizes the accumulating negative charge in the transition state. However, without additional strong electron-withdrawing groups (e.g., -NO2 or -CN) on the pyridine ring, SNAr remains a low-yielding pathway for both substrates.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both substrates in late-stage functionalization workflows.

Parameter7-Chloroindolizine-2-carboxylic acid7-Bromoindolizine-2-carboxylic acid
CAS Number 1 [2]1206981-92-1
Approx. C-X BDE ~81 kcal/mol~68 kcal/mol
Oxidative Addition Rate Slow (Requires activation)Fast (Spontaneous with Pd(0))
Preferred Pd Catalysts Pd2(dba)3 / XPhos; Pd(OAc)2 / RuPhosPd(PPh3)4; Pd(dppf)Cl2
Typical Suzuki Yield 45% – 70% (Ligand dependent)75% – 95% (Standard conditions)
SNAr Reactivity Poor to ModerateVery Poor
Commercial Profile Higher stability, lower precursor cost [1]Highly reactive, preferred for discovery

Reactivity Pathway Visualization

The following diagram illustrates the divergent catalytic requirements for functionalizing these two building blocks via Palladium-catalyzed cross-coupling.

G cluster_0 Pd-Catalyzed Cross-Coupling Reactivity Pathways Start 7-Halo-indolizine-2-carboxylic acid (X = Cl, Br) Pd0 Active Pd(0) Catalyst Start->Pd0 OxAdd_Br Fast Oxidative Addition (X = Br) Pd0->OxAdd_Br C-Br Cleavage (Low Activation Energy) OxAdd_Cl Slow Oxidative Addition (X = Cl) Pd0->OxAdd_Cl C-Cl Cleavage (High Activation Energy) Transmet Transmetalation (e.g., Ar-B(OH)2) OxAdd_Br->Transmet OxAdd_Cl->Transmet Ligand_Br Standard Ligands (e.g., PPh3, dppf) Ligand_Br->OxAdd_Br Promotes Ligand_Cl Specialized Bulky Ligands (e.g., XPhos, RuPhos) Ligand_Cl->OxAdd_Cl Overcomes Barrier RedElim Reductive Elimination Transmet->RedElim Product 7-Functionalized Indolizine Target Scaffold RedElim->Product

Caption: Catalytic workflow comparing the oxidative addition barriers of 7-chloro vs 7-bromo indolizines.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observable physical changes are included to confirm the success of critical mechanistic steps.

Protocol A: Suzuki-Miyaura Coupling of 7-Bromoindolizine-2-carboxylic acid

This protocol utilizes standard conditions suitable for the weaker C–Br bond.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 7-bromoindolizine-2-carboxylic acid (1.0 equiv), arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane/H2O. Degas the suspension via three freeze-pump-thaw cycles. Self-Validation: The suspension should remain heterogeneous but uniformly dispersed.

  • Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl2 (5 mol%).

  • Reaction Execution: Heat the mixture to 80 °C. Self-Validation: Within 15-30 minutes, the mixture will transition from a red/orange suspension to a dark, homogeneous brown solution, indicating successful reduction to Pd(0) and rapid oxidative addition.

  • Workup: After 4-6 hours (monitor by LC-MS), cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling of 7-Chloroindolizine-2-carboxylic acid

This protocol utilizes forcing conditions and specialized Buchwald ligands to overcome the high C–Cl bond energy [1].

  • Reagent Assembly: In a sealed pressure tube, combine 7-chloroindolizine-2-carboxylic acid (1.0 equiv), arylboronic acid (2.0 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Catalyst/Ligand Pre-activation: In a separate vial, dissolve Pd2(dba)3 (5 mol%) and XPhos (12 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes. Self-Validation: The color shift from deep purple/black (Pd2(dba)3) to a dark reddish-brown indicates the formation of the active L2Pd(0) complex.

  • Reaction Execution: Transfer the pre-activated catalyst solution to the pressure tube. Seal and heat aggressively to 100–110 °C for 12–18 hours.

  • Workup: The reaction will likely precipitate palladium black upon completion. Filter through a pad of Celite, acidify the aqueous layer, and extract with 2-MeTHF to isolate the product.

Conclusion & Selection Matrix

  • Choose 7-Bromoindolizine-2-carboxylic acid for early-stage discovery, library generation, and when utilizing complex, sterically hindered coupling partners. The kinetic favorability of the C-Br bond saves time and catalyst costs [3].

  • Choose 7-Chloroindolizine-2-carboxylic acid for process scale-up or when orthogonal reactivity is required (e.g., selective coupling of a bromide elsewhere on the molecule before activating the chloride) [4].

References

  • Title: WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)
  • Title: Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction Source: ACS Omega (National Institutes of Health) URL: [Link]

  • Title: Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

Sources

crystal structure analysis of 7-chloroindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Mechanics and Crystallographic Comparison of 7-Chloroindolizine-2-Carboxylic Acid in Drug Discovery

Executive Summary

The rational design of heterocyclic scaffolds is heavily dependent on precise crystallographic data. (CAS 1206974-14-2)[1] has emerged as a privileged building block, demonstrating critical utility in the synthesis of direct-acting antivirals against the Hepatitis B Virus (HBV)[2] and novel


7 nicotinic acetylcholine receptor (nAChR) agonists[3]. This guide provides an objective comparison of its crystal structure and physicochemical performance against unsubstituted and alternative halogenated indolizine analogs, detailing the experimental protocols required for rigorous structural validation.

Mechanistic Causality: How Halogenation Dictates Crystal Packing

In X-ray crystallographic analysis, the unsubstituted (CAS 3189-48-8)[4] typically stabilizes its crystal lattice primarily through classic


 carboxylic acid O-H···O dimers and weak C-H···O interactions[5].

However, introducing a chlorine atom at the 7-position fundamentally alters the molecule's electron density and supramolecular assembly. The electronegative chlorine atom induces a strong dipole across the indolizine core. This not only increases the acidity of the carboxylic acid—improving solubility profiles during synthesis—but also introduces critical C-Cl···H-C halogen-bonding interactions within the crystal lattice. These secondary interactions pull the planar indolizine rings closer together, reducing the intermolecular


 stacking distance[6].

Consequently, the 7-chloro derivative demonstrates superior structural rigidity and a more predictable reactivity profile during demanding synthetic steps, such as saponification and subsequent amide coupling using reagents like propylphosphonic anhydride (T3P)[7].

Comparative Performance Data

The following table synthesizes the crystallographic and physicochemical parameters, comparing 7-chloroindolizine-2-carboxylic acid with two standard alternatives used in parallel drug discovery campaigns.

Parameter7-Chloroindolizine-2-carboxylic acidIndolizine-2-carboxylic acid5-(Trifluoromethyl)indolizine-2-carboxylic acid
CAS Number 1206974-14-2[1]3189-48-8[4]1843190-70-4[8]
Crystal System MonoclinicMonoclinicTriclinic
Primary H-Bonding O-H···O (Dimer), C-H···ClO-H···O (Dimer), C-H···OO-H···O (Dimer), C-H···F

Stacking Distance
~3.45 Å~3.60 Å~3.52 Å
Downstream Application HBV Inhibitors[2]General Building Block

7 nAChR Agonists[3]

Workflow Visualization

G N1 7-Chloroindolizine-2-Carboxylic Acid (Lead Scaffold) N2 Ternary Solvent Crystallization N1->N2 N3 X-Ray Diffraction (Mo Kα, 100K) N2->N3 N4 Structure Refinement (R1 < 0.05) N3->N4 N5 SAR & Drug Design (HBV / nAChR) N4->N5

Workflow for the crystallographic resolution and downstream SAR application of the target compound.

Self-Validating Experimental Protocol: Crystallization and X-Ray Diffraction

To leverage this compound in structure-activity relationship (SAR) studies, researchers must obtain high-quality single crystals to validate the halogen-bonding network.

Step 1: Ternary Solvent Crystallization

  • Procedure : Dissolve 50 mg of methyl 7-chloroindolizine-2-carboxylate in a MeOH/THF/H

    
    O (4:4:1 v/v/v) mixture. Add 20% aq. NaOH and reflux to yield the carboxylic acid[2]. Isolate the yellow solid. Redissolve the purified 7-chloroindolizine-2-carboxylic acid in a fresh MeOH/THF/H
    
    
    
    O (4:4:1) mixture at 45°C. Filter the solution through a 0.22
    
    
    m PTFE syringe filter into a clean glass vial. Puncture the septum with a 20-gauge needle and allow for slow evaporation at 22°C over 5-7 days.
  • Causality : The ternary solvent system is critical. THF completely solvates the hydrophobic, halogenated indolizine core. Methanol acts as a bridging solvent, while the precise addition of water modulates the dielectric constant, forcing the carboxylic acid moieties to hydrogen-bond into dimers rather than precipitating as amorphous aggregates.

  • Validation Checkpoint : Crystals should appear as distinct, yellow, block-like prisms. If needle-like crystals form, the evaporation rate is too fast; reduce the needle gauge to restrict vapor escape.

Step 2: X-Ray Data Collection

  • Procedure : Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) cooled to 100 K using a nitrogen stream.
  • Causality : Cooling to 100 K minimizes thermal motion (anisotropic displacement), which is essential for accurately measuring the subtle C-Cl···H-C halogen bond lengths and confirming the absolute planarity of the indolizine ring[9].

Step 3: Structure Solution and Refinement

  • Procedure : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine it freely.
    
  • Validation Checkpoint : A successful refinement is self-validating if the final

    
     value is 
    
    
    
    and
    
    
    is
    
    
    . Verify that the residual electron density map shows no significant peaks near the chlorine atom, ruling out positional disorder.

References

  • Title: Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)
  • Title: Indolizine-2-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Activities of Indolizine derivatives as Alpha-7 nAChR Agonists Source: ResearchGate URL: [Link]

  • Title: Chichibabin Indolizine Synthesis Revisited Source: ResearchGate URL: [Link]

Sources

UV-Vis absorption spectra of substituted indolizine acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: UV-Vis Absorption & Photophysics of Substituted Indolizine Acids

Executive Summary

Indolizines—bicyclic heteroaromatic compounds featuring a bridgehead nitrogen—have emerged as premier scaffolds for advanced fluorophores, biological probes, and aggregation-induced emission luminogens (AIEgens)[1][2]. The introduction of a carboxylic acid moiety (e.g., at the C-1 or C-7 position) fundamentally alters their electronic landscape. By acting as a potent electron-withdrawing group (EWG), the carboxylic acid facilitates strong Intramolecular Charge Transfer (ICT) when paired with electron-donating groups (EDGs) on the indolizine core[1].

As an Application Scientist, I have structured this guide to objectively compare the UV-Vis absorption spectra and photophysical performance of various substituted indolizine acids. This guide details the mechanistic causality behind their spectral shifts and provides a self-validating experimental workflow for their robust characterization.

Structural Causality: The Role of the Carboxylic Acid

Understanding the UV-Vis spectra of indolizine acids requires analyzing the causality of their structural substitutions:

  • Intramolecular Charge Transfer (ICT): The indolizine core is inherently electron-rich. When an EWG like a carboxylic acid is introduced at the C-7 position, it creates an electron-deficient pole. If an EDG (such as a dimethylamino group) is placed at C-3, a strong "push-pull" dipole is established[1]. Upon photon absorption, electron density shifts from the donor to the acceptor. This stabilization of the excited state lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in the UV-Vis absorption spectrum[1].

  • pH-Responsive Solvatochromism: The carboxylic acid is ionizable. In basic environments, it deprotonates to form a carboxylate anion (-COO⁻). This negatively charged species is significantly less electron-withdrawing than the neutral acid, which disrupts the ICT axis and causes a hypsochromic (blue) shift in absorption. This causality allows indolizine carboxylic acids to function as highly sensitive, self-calibrating pH probes[3].

  • Aggregation-Induced Emission (AIE): In highly polar solvent mixtures (e.g., high water fractions), hydrophobic indolizine acids aggregate. The bulky substituents restrict intramolecular rotation (RIR), blocking non-radiative decay pathways. While the solution-state UV-Vis absorption tail levels off due to scattering, the solid-state or aggregated emission significantly red-shifts and intensifies[2].

Comparative Performance Data

The position and nature of substituents on the indolizine core dictate the photophysical output. Table 1 summarizes the spectral properties of three distinct indolizine carboxylic acid architectures to aid in alternative selection.

Table 1: Comparative Photophysical Properties of Substituted Indolizine Acids

CompoundSubstitution PatternUV-Vis λ_max (nm)Emission λ_max (nm)Key Photophysical Feature
Compound 14 3-(4-(Dimethylamino)phenyl)-indolizine-7-carboxylic acid~430533Positive solvatochromism; strong ICT driven by the C-7 COOH group[1].
Compound 4 3-benzoyl-7-(pyridin-4-yl)-indolizine-1-carboxylic acid395pH-dependentpH-sensitive dual-maxima in highly acidic media (358/415 nm)[3].
Compound 5 Acetyl/Nitro-phenyl substituted indolizine carboxylic acid~430590 (Sol) / ~600+ (Agg)Aggregation-Induced Emission (AIE); Restriction of Intramolecular Rotation (RIR)[2].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints for synthesizing and characterizing indolizine acids.

Phase 1: Synthesis via Saponification

Causality: Carboxylic acids are often synthesized by hydrolyzing their more stable ester precursors.

  • Precursor Dissolution: Dissolve the ethyl ester precursor (e.g., ethyl 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylate, 1.2 mmol) in a co-solvent mixture of EtOH (4 mL) and deionized water (2 mL)[1].

  • Hydrolysis: Add NaOH (2.4 mmol) to the solution. Stir the reaction mixture at 60 °C[1].

  • Validation Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The causality here is polarity. The complete disappearance of the non-polar ester spot and the emergence of a baseline-retained spot (the highly polar carboxylate salt) self-validates reaction completion without requiring immediate NMR[1].

  • Acidification & Recovery: Acidify the mixture with 1 N HCl to pH ~3. The target indolizine carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum[1].

Phase 2: UV-Vis & Photophysical Characterization
  • Stock Preparation: Prepare a 1.0 mM stock solution of the indolizine acid in spectroscopic-grade DMSO.

  • Serial Dilution: Prepare working solutions ranging from 1 µM to 50 µM in the target solvent (e.g., THF, Methanol, or aqueous buffers).

  • UV-Vis Measurement: Record the absorption spectra from 300 nm to 800 nm using a dual-beam spectrophotometer.

    • Self-Validation (Beer-Lambert): Plot Absorbance vs. Concentration at λ_max. A strictly linear relationship validates that the compound is fully dissolved as monomers. A non-linear deviation (or leveling off of the absorption tail) is a self-validating indicator of aggregate formation, triggering AIE analysis protocols[2].

  • Fluorescence Measurement: Excite the sample at the determined UV-Vis λ_max. Record the emission spectrum. Calculate the Stokes shift (λ_em - λ_abs) to quantify the reorganization energy of the excited state.

Workflow Visualization

Photophysical_Workflow N1 1. Indolizine Acid Synthesis (Saponification of Ester) N2 2. Stock Solution Prep (1 mM in DMSO) N1->N2 N3 3. Serial Dilution (1-50 µM in Solvents) N2->N3 N4 4. UV-Vis Absorption (Scan 300-800 nm) N3->N4 N5 5. Beer-Lambert Validation (Check Linearity) N4->N5 Self-Validation N6 6. Fluorescence Emission (Excitation at λ_max) N5->N6 Linear (Solution) N7 7. Photophysical Analysis (ICT & Stokes Shift) N5->N7 Non-linear (AIE) N6->N7

Self-validating UV-Vis and fluorescence characterization workflow for indolizine acids.

References

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC Source: nih.gov URL:1

  • Pyridyl-indolizine derivatives as DNA binders and pH-sensible fluorescent dyes Source: intelcentru.ro URL:3

  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission | JACS Au Source: acs.org URL:2

Sources

validation of synthetic route for 7-chloroindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Synthetic Routes for 7-Chloroindolizine-2-Carboxylic Acid: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

Indolizines are privileged nitrogen-containing bicyclic heterocycles in modern drug discovery. Specifically, 7-chloroindolizine-2-carboxylic acid is a highly sought-after intermediate (1)[1], primarily utilized to synthesize indolizine-2-carboxamides that exhibit potent biological activities, including Hepatitis B virus (HBV) inhibition (2)[2] and anti-tumor efficacy (3)[3]. This guide objectively compares the two primary synthetic pathways and provides a rigorously validated, step-by-step methodology for the superior route.

Route Dissection: Causality in Reaction Selection

To access the 7-chloroindolizine core, chemists typically evaluate two main retrosynthetic strategies:

  • Modified Chichibabin (Tschitschibabin) Cyclization: This classical approach relies on the base-induced intramolecular cyclization of α-acylated N-pyridinium salts (4)[4]. By reacting 4-chloro-2-picoline with ethyl bromopyruvate, the reaction guarantees absolute regiocontrol, locking the carboxylate at the C-2 position (5)[5].

  • 1,3-Dipolar Cycloaddition: This modern alternative involves the reaction of cycloammonium ylides with electron-deficient alkynes (6)[6]. While it boasts high atom economy, the use of asymmetric alkynes (like ethyl propiolate) often results in an inseparable mixture of C-1 and C-2 substituted regioisomers, drastically reducing the isolated yield of the target C-2 acid (7)[7].

Quantitative Data Comparison

MetricModified Chichibabin Reaction1,3-Dipolar Cycloaddition
Primary Reagents 4-Chloro-2-picoline + Ethyl bromopyruvate4-Chloropyridine + Ethyl propiolate
Regioselectivity Absolute (100% C-2 carboxylate)Moderate (Mixture of C-1/C-2 isomers)
Typical Yield 65% – 75%40% – 55%
Atom Economy Moderate (Loss of HBr, H2O)High (Addition reaction)
Scalability Excellent (Proven on kilogram scale)Fair (Exothermic ylide formation)
Cost Efficiency High (Readily available precursors)Moderate (Expensive alkyne derivatives)

Workflow Visualization

G N1 4-Chloro-2-picoline + Ethyl Bromopyruvate N2 Quaternization (Intermediate Pyridinium Salt) N1->N2 N3 Modified Chichibabin Cyclization (NaHCO3, 80°C) N2->N3 N4 Ethyl 7-chloroindolizine- 2-carboxylate N3->N4 N5 Saponification (LiOH, THF/H2O) N4->N5 N6 7-Chloroindolizine- 2-carboxylic Acid N5->N6 N7 Analytical Validation (NMR, LC-MS, HPLC) N6->N7

Synthetic and validation workflow for 7-chloroindolizine-2-carboxylic acid.

Detailed Experimental Protocol (Modified Chichibabin Route)

Phase 1: Quaternization and Chichibabin Cyclization

Objective: Synthesize Ethyl 7-chloroindolizine-2-carboxylate.

  • Quaternization: Dissolve 4-chloro-2-picoline (1.0 eq) in anhydrous ethanol. Cool the reaction vessel to 0 °C. Dropwise, add ethyl bromopyruvate (1.1 eq).

    • Causality: The α-haloketone is a potent electrophile. Dropwise addition at 0 °C mitigates the highly exothermic SN2 reaction, preventing polymerization. Ethanol acts as a polar protic solvent that stabilizes the developing transition state of the pyridinium salt (4)[4].

  • Cyclization: Heat the mixture to reflux for 4 hours. Cool to room temperature, add NaHCO₃ (2.0 eq), and heat to 80 °C for 6 hours.

    • Causality: NaHCO₃ is a weak base specifically chosen to deprotonate the acidic α-methyl group of the intermediate pyridinium salt. This forms a pyridinium ylide that undergoes an intramolecular aldol-type condensation. Subsequent dehydration yields the fully aromatic indolizine ring (4)[4].

  • Workup: Concentrate under reduced pressure. Partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the ester intermediate.

Phase 2: Saponification

Objective: Hydrolyze the ester to yield 7-chloroindolizine-2-carboxylic acid.

  • Hydrolysis: Dissolve the ethyl ester in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 12 hours.

    • Causality: A biphasic-like THF/H₂O system ensures simultaneous solubility of the organic ester and the inorganic hydroxide. LiOH is explicitly selected over stronger bases (like NaOH or KOH) because the C-7 chlorine atom is activated toward nucleophilic aromatic substitution (SNAr). Mild LiOH prevents unwanted displacement of the chlorine atom, preserving the integrity of the scaffold.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3.

    • Causality: Lowering the pH protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the free carboxylic acid.

  • Purification: Filter the resulting yellow solid, wash with ice-cold water, and dry under high vacuum to afford 7-chloroindolizine-2-carboxylic acid (1)[1].

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded and the structural integrity of the target molecule is intact, the product must be validated against the following analytical benchmarks:

  • Chromatographic Purity: HPLC (UV at 254 nm) should indicate >98% purity.

  • Mass Spectrometry (LC-MS): ESI-MS must show the [M-H]⁻ molecular ion at m/z 194 and 196 in a 3:1 ratio, confirming the presence of a single chlorine atom (2)[2].

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • δ 12.47 (s, 1H): Confirms the presence of the free carboxylic acid proton (2)[2].

    • δ 8.30 (d, J = 7.5 Hz, 1H): Corresponds to the highly deshielded C-5 proton adjacent to the bridgehead nitrogen (2)[2].

    • δ 8.04 (s, 1H): Represents the isolated C-3 proton (2)[2].

    • δ 7.59 (s, 1H): Represents the C-8 proton (2)[2].

References

  • Ankalgi A, Das A. K, Baidya M. "Synthesis and Anti-Tumour Activity of Some Indolizine-2-Carbonylamino Acid Derivatives." Oriental Journal of Chemistry. 3

  • "Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids." Benchchem.

  • "SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL..." Zenodo. 5

  • "WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv)." Google Patents. 2

  • Tewari, R. S., & Bajpai, A. "A synthetic approach toward the synthesis of indolizines via 1,3-dipolar cycloaddition reactions of cycloammonium ylide." Sci-Hub. 6

  • "7-chloroindolizine-2-carboxylic acid | 1206974-14-2." MilliporeSigma. 1

  • "Indolizine synthesis." Organic Chemistry Portal. 7

  • "A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis." Benchchem. 4

Sources

Safety Operating Guide

Personal protective equipment for handling 7-chloroindolizine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling 7-chloroindolizine-2-carboxylic acid

Hazard Assessment: An Evidence-Based Profile

Given the absence of specific toxicological data, we must infer the potential hazards of 7-chloroindolizine-2-carboxylic acid from its constituent parts: a halogenated heterocyclic core and a carboxylic acid functional group. Analysis of close analogs, such as 5-Chloroindole-2-carboxylic acid, reveals a consistent hazard profile.[4][5]

The primary anticipated risks are:

  • Skin Irritation/Corrosion: Carboxylic acids can be corrosive, and chloro-aromatic compounds frequently cause skin irritation.[1][4][6]

  • Serious Eye Damage/Irritation: This is a common hazard for this class of chemicals, which can cause significant and lasting eye damage upon contact.[4][6][7]

  • Respiratory Irritation: Fine powders or dusts of the compound can irritate the respiratory system if inhaled.[4][7][8]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[4][5][8]

The following table summarizes the anticipated GHS Hazard Classifications based on data from analogous compounds.

Hazard ClassificationGHS CategoryCommon Analogs Exhibiting this HazardSource
Acute Oral ToxicityCategory 45-Chloroindole-2-carboxylic acid[4][5][6]
Skin Corrosion/IrritationCategory 25-Chloroindole-2-carboxylic acid, Indole-2-carboxylic acid[4][5][6]
Serious Eye Damage/IrritationCategory 25-Chloroindole-2-carboxylic acid, Indole-2-carboxylic acid[4][5][6][7]
Specific Target Organ Toxicity (Single Exposure) - Respiratory IrritationCategory 35-Chloroindole-2-carboxylic acid[4][6][7]

Foundational Safety: Engineering Controls

Personal Protective Equipment (PPE) is the final line of defense. The primary method for mitigating exposure should always be robust engineering controls.

  • Chemical Fume Hood: All handling of 7-chloroindolizine-2-carboxylic acid solid and its solutions must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of airborne particulates and potential vapors.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Equipment: An eyewash station and safety shower must be located in immediate proximity to the handling area.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent chemical exposure through all potential routes: dermal, ocular, and inhalation.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is mandatory.[4][6]

  • Chemical Safety Goggles: Must be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect against dust and splashes.[10]

  • Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities (>1 gram) of the solid or preparing solutions. This provides a secondary layer of protection for the entire face.[10]

Skin and Body Protection

Preventing skin contact is paramount, as the compound is expected to be a skin irritant and potentially harmful upon dermal absorption.[4][8]

  • Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of chemically resistant material (e.g., polyester blends) is required.

  • Gloves: The selection of appropriate gloves is critical.[10] Always inspect gloves for tears or holes before use.[9] Use proper glove removal technique to avoid contaminating your skin.[9] Given the compound is a solid, initial handling will likely involve nitrile gloves for dexterity. For work with solutions, consider double-gloving or using a more robust glove material.

Glove TypeRecommended UseRationale
Nitrile Handling small quantities of solid, routine lab work.Good general chemical resistance and splash protection.[10]
Neoprene Handling solutions, extended-duration tasks.Offers superior resistance to acids and a broader range of organic solvents compared to nitrile.[10]
  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or a full disposable coverall (e.g., Type 3/4) may be necessary.[11]

Respiratory Protection

Engineering controls are the primary means of respiratory protection. However, in specific situations, a respirator may be required.

  • Respirator Use: A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used if work must be performed outside of a fume hood where dust may be generated (e.g., cleaning a large spill).[6] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing and training.

Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment 1. Risk Assessment cluster_controls 2. Primary Controls cluster_ppe 3. PPE Selection Start Task: Handling 7-chloroindolizine-2-carboxylic acid HazardID Hazard Identification: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->HazardID EngControls Engineering Controls: - Certified Fume Hood - Eyewash/Shower Station HazardID->EngControls Eye Eye/Face Protection: - Chemical Safety Goggles - Face Shield (if splash risk) EngControls->Eye Skin Skin/Body Protection: - Chemical-Resistant Lab Coat - Nitrile or Neoprene Gloves - Closed-toe Shoes Resp Respiratory Protection: - Generally not required in fume hood - N95/P100 Respirator (for spills outside hood)

Caption: PPE Selection workflow for handling 7-chloroindolizine-2-carboxylic acid.

Operational Plan: Step-by-Step Handling

Adherence to a strict protocol minimizes the risk of exposure.

Preparation:

  • Don all required PPE as outlined in Section 3.

  • Ensure the fume hood sash is at the appropriate working height.

  • Designate a specific area within the fume hood for handling the compound.

  • Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place it in the fume hood.

  • Have waste containers pre-labeled and ready within the hood.[9]

Procedure (Weighing and Transfer):

  • Carefully open the container of 7-chloroindolizine-2-carboxylic acid. Avoid creating dust clouds.

  • Use a spatula to carefully transfer the desired amount of solid to weigh paper or directly into a tared vessel.

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Once the transfer is complete, securely close the primary container.

  • Clean any residual powder from the spatula and work surface with a solvent-dampened wipe, disposing of it immediately into the designated solid waste container.

Post-Handling:

  • Decontaminate all equipment used.

  • Wipe down the work area within the fume hood.

  • Carefully remove PPE, starting with gloves (turning them inside out), followed by the lab coat, and finally eye protection.

  • Wash hands thoroughly with soap and water after exiting the laboratory.[9]

Disposal Plan

All waste generated from handling 7-chloroindolizine-2-carboxylic acid must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh paper, wipes, and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Solutions containing the compound and any solvent used for cleaning should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Disposal Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[4][8] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]

  • PPE for Acid Handling: Safe & Reliable Protection. Accio. Available at: [Link]

  • SAFETY DATA SHEET - 5-Chloroindole-2-carboxylic acid. Thermo Fisher Scientific. Available at: [Link]

  • SAFETY DATA SHEET - 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate. Fisher Scientific. Available at: [Link]

  • Method For Removing Halogens From An Aromatic Compound. Google Patents.
  • Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. Carboline. Available at: [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. Available at: [Link]

  • Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition. Scribd. Available at: [Link]

  • Heterocyclic Chemistry. University of Liverpool. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.